5-Fluoro-4-iodopyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-4-iodopyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FIN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKOBZNEWCGRPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1N)F)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FIN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of 5-Fluoro-4-iodopyridin-2-amine
Abstract
5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0) is a halogenated aminopyridine derivative of increasing interest to the pharmaceutical and agrochemical research sectors. Its unique substitution pattern, featuring an electron-donating amino group, an electron-withdrawing fluorine atom, and a versatile iodine atom, makes it a valuable scaffold for the synthesis of novel chemical entities. The iodine atom, in particular, serves as a strategic handle for introducing further complexity through cross-coupling reactions. This guide provides a comprehensive overview of the known physical and chemical properties of this compound. In light of the limited publicly available experimental data, this document also outlines robust, standardized protocols for the experimental determination of its key physical characteristics, proposes a plausible synthetic route, and details essential safety and handling procedures.
Core Compound Identity and Structure
This compound is a substituted pyridine ring. The core structure consists of a pyridine backbone with an amine group at the 2-position, a fluorine atom at the 5-position, and an iodine atom at the 4-position. This arrangement of functional groups dictates its reactivity and physical behavior.
| Property | Value | Source |
| CAS Number | 1649470-53-0 | [1] |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| Canonical SMILES | NC1=CC(I)=C(F)C=N1 | [1] |
| Synonyms | 5-Fluoro-4-iodo-2-pyridinamine | [1] |
| Purity (Typical) | ≥97% | [1] |
Computational Chemistry Data
The following table summarizes key computed molecular descriptors which are valuable for predicting the compound's behavior in biological systems and chromatographic applications.
| Descriptor | Value | Significance | Source |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | Predicts drug transport properties like intestinal absorption and blood-brain barrier penetration. | |
| LogP (Octanol-Water Partition Coefficient) | 1.4075 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. | |
| Hydrogen Bond Acceptors | 2 | The pyridine nitrogen and fluorine atom can act as H-bond acceptors. | |
| Hydrogen Bond Donors | 1 | The primary amine group is a hydrogen bond donor. | |
| Rotatable Bonds | 0 | The molecule is rigid, which can be advantageous for binding to specific protein targets. |
Physical and Spectroscopic Properties: An Overview
Notice to the Reader: Specific, experimentally-validated data for many physical properties of this compound are not extensively reported in peer-reviewed literature. The following sections provide predictions based on structural analysis of the molecule and data from closely related analogues. Standardized experimental protocols are provided in Section 4 to enable researchers to determine these values empirically.
Predicted Physical State and Appearance
Based on the properties of similar aminopyridines, this compound is predicted to be a solid at standard temperature and pressure (STP) . Its color may range from white to off-white or pale yellow, with variations often attributable to trace impurities.
Predicted Thermal Properties
-
Melting Point: A definitive melting point has not been published. However, the presence of a primary amine capable of hydrogen bonding, coupled with the significant molecular weight contribution of the iodine atom, suggests strong intermolecular forces. Therefore, a relatively high melting point, likely exceeding 100 °C, is anticipated.
-
Boiling Point: The boiling point is expected to be high, and it is plausible that the compound may undergo thermal decomposition before boiling under atmospheric pressure.
Predicted Solubility Profile
The principle of "like dissolves like" provides a framework for predicting solubility. The molecule possesses both polar (amine, fluorine, pyridine nitrogen) and nonpolar (iodinated aromatic ring) characteristics.
-
High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
-
Moderate Solubility: Expected in polar protic solvents like methanol and ethanol.
-
Low to Negligible Solubility: Expected in nonpolar solvents such as hexanes and in water.
Spectroscopic Characterization
While specific spectra are not publicly available, the expected spectroscopic signatures can be predicted:
-
¹H NMR: The spectrum would show distinct signals for the two aromatic protons and a broad signal for the amine (-NH₂) protons. The chemical shifts would be influenced by the electronic effects of the fluorine and iodine substituents.
-
¹³C NMR: Five distinct signals for the aromatic carbons would be expected. The carbon atoms bonded to fluorine and iodine would exhibit characteristic chemical shifts and, in the case of the C-F bond, coupling (J-coupling).
-
¹⁹F NMR: A singlet is expected for the single fluorine atom.
-
Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 238. The isotopic pattern would be characteristic of a compound containing one iodine atom.
Proposed Synthesis and Purification
A plausible and efficient synthetic route to this compound involves the direct electrophilic iodination of the commercially available precursor, 2-amino-5-fluoropyridine. The amino group at the 2-position is a strong activating group that directs electrophilic substitution to the 3- and 5-positions. The fluorine at the 5-position deactivates the ring slightly but the primary directing influence will be the amino group. Iodination is expected to occur at the vacant 4-position, which is ortho to the activating amino group.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Experimental Protocols for Physical Property Determination
The following protocols describe standard, reliable methods for determining the key physical properties of the title compound.
Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.
-
Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube into a calibrated digital melting point apparatus.
-
Heating Profile: Use a rapid heating rate (10-20 °C/min) for an initial approximate determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reduce the heating rate to 1-2 °C/min.
-
Data Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol determines the equilibrium solubility and is considered the gold standard.
Caption: Experimental workflow for solubility determination via the shake-flask method.
-
Preparation: Add an amount of solid this compound visibly in excess of what will dissolve to a glass vial.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired solvent (e.g., DMSO, methanol, water).
-
Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial.
-
Quantification: Accurately dilute the filtered sample and analyze it using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined against a standard calibration curve.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions can be inferred from the known hazards of its structural analogues, such as 2-amino-5-fluoropyridine and other halogenated pyridines.[2][3][4]
-
Engineering Controls: Handle exclusively in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE):
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. A recommended storage temperature is 4°C.[1] Keep away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable building block whose full potential is still being explored. While a comprehensive, experimentally verified dataset of its physical properties is yet to be established in the public domain, this guide provides a robust framework for its characterization. By combining structural predictions with standardized experimental protocols, researchers can confidently and safely incorporate this versatile compound into their discovery and development pipelines.
References
Synthesis route for 5-Fluoro-4-iodopyridin-2-amine
An In-depth Technical Guide to the Synthesis of 5-Fluoro-4-iodopyridin-2-amine
Authored by a Senior Application Scientist
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. Its unique trifunctional architecture, featuring an amino group, a fluorine atom, and an iodine atom, renders it an exceptionally versatile synthon for constructing complex molecular frameworks. The presence of iodine facilitates a wide array of cross-coupling reactions, while the fluorine atom can modulate pharmacokinetic properties and serve as a handle for ¹⁸F radiolabeling in Positron Emission Tomography (PET) imaging applications.[1] This guide provides a comprehensive overview of a robust and reproducible synthesis route for this high-value intermediate, focusing on the principles of electrophilic aromatic substitution, reaction optimization, and detailed procedural workflows for researchers in the pharmaceutical and life sciences sectors.
Strategic Importance in Drug Discovery
The substituted pyridinamine scaffold is a privileged structure in numerous therapeutic areas. Specifically, this compound serves as a key precursor in the synthesis of targeted therapies, including potent kinase inhibitors for oncology.[1] Its structural motifs allow for precise modification to enhance biological activity, selectivity, and metabolic stability, making it an invaluable tool for lead optimization campaigns.[1][2] The strategic placement of the iodo and fluoro groups offers distinct synthetic handles that can be addressed sequentially to build molecular complexity.
Retrosynthetic Analysis and Mechanistic Considerations
The most direct and atom-economical approach to this compound is the regioselective iodination of the commercially available starting material, 5-fluoro-2-aminopyridine.
Diagram 1: Retrosynthetic Pathway
References
5-Fluoro-4-iodopyridin-2-amine: A Comprehensive Technical Guide for Researchers
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and iodine, into heterocyclic scaffolds is a cornerstone of molecular design. 5-Fluoro-4-iodopyridin-2-amine, a highly functionalized pyridine derivative, has emerged as a valuable building block for the synthesis of novel bioactive molecules. This in-depth technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Core Compound Identification
At the heart of any chemical investigation is the precise identification of the molecule . This compound is cataloged with the following identifiers:
| Identifier | Value | Source |
| CAS Number | 1649470-53-0 | ChemScene[1] |
| Molecular Formula | C₅H₄FIN₂ | ChemScene[1] |
| Molecular Weight | 238.00 g/mol | ChemScene[1] |
Physicochemical and Spectroscopic Profile
Understanding the physicochemical and spectroscopic properties of a compound is paramount for its effective use in synthesis and analysis. Below is a summary of key computed and predicted data for this compound.
| Property | Value | Source |
| Topological Polar Surface Area (TPSA) | 38.91 Ų | ChemScene[1] |
| LogP | 1.4075 | ChemScene[1] |
| Hydrogen Bond Acceptors | 2 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Data | Source |
| ¹H NMR | H-3: 6.5 - 7.0 ppm | Benchchem[2] |
| ¹³C NMR | C-2: 158 - 162 ppm | Benchchem[2] |
| Infrared (IR) | N-H Stretch (asymmetric & symmetric): 3300 - 3500 cm⁻¹ | Benchchem[2] |
Synthesis and Chemical Reactivity
The true synthetic utility of this compound lies in its orthogonal reactivity. The presence of three distinct functional groups—an amino group, a fluorine atom, and an iodine atom—on the pyridine ring allows for a stepwise and selective modification of the molecule.[2]
-
The iodo group is a versatile handle for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. This enables the introduction of diverse substituents at the 4-position.
-
The amino group can be readily acylated, alkylated, or converted into other functional groups, providing another point of diversification.[2]
-
The fluoro group , while generally less reactive, significantly influences the electronic properties of the pyridine ring and can enhance the metabolic stability and binding affinity of derivative compounds.
This multi-faceted reactivity makes this compound an excellent scaffold for combinatorial chemistry and the generation of diverse chemical libraries for high-throughput screening.[2]
Illustrative Synthetic Workflow (for a related isomer)
The following diagram illustrates a plausible synthetic workflow for the iodination of a fluorinated aminopyridine, based on the synthesis of 2-amino-5-fluoro-3-iodopyridine.
Caption: A potential workflow for the synthesis of an iodinated fluoroaminopyridine.
Applications in Research and Drug Development
The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity. This compound serves as a key intermediate for introducing a fluorinated pyridine scaffold into larger, more complex molecules. Pyridine-based structures are prevalent in a multitude of biologically active compounds, including those targeting the central nervous system.
The versatility of this compound in various coupling reactions makes it an invaluable tool for structure-activity relationship (SAR) studies. By systematically modifying the substituents at the 4-position via the iodo group, medicinal chemists can fine-tune the biological activity of a lead compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound was not found, general precautions for handling similar halogenated aromatic amines should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[3][4]
-
Engineering Controls: Use only under a chemical fume hood to avoid inhalation.[3][4]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling.[3][4]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4] Protect from light.[1]
-
In case of exposure:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]
-
Skin: Wash with plenty of soap and water.[3]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.[3]
-
Ingestion: Call a POISON CENTER or doctor/physician if you feel unwell.[3]
-
Conclusion
This compound is a strategically designed chemical building block that offers significant advantages in the synthesis of novel compounds for drug discovery and materials science. Its unique combination of reactive sites allows for a high degree of molecular diversification, making it a valuable asset for any research program focused on the development of functionalized heterocyclic molecules. As with any chemical reagent, adherence to strict safety protocols is essential for its handling and use.
References
An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Fluoro-4-iodopyridin-2-amine
This guide provides a detailed analysis of the expected spectroscopic signature of 5-Fluoro-4-iodopyridin-2-amine (CAS: 1649470-53-0), a key heterocyclic building block for researchers in medicinal chemistry and materials science. While experimentally acquired spectra for this specific compound are not widely published, this document leverages extensive spectroscopic principles and data from analogous structures to provide a robust, predictive characterization. This approach offers scientists a reliable framework for identifying and analyzing this molecule.
The molecular structure, with its unique arrangement of electron-donating (amine) and electron-withdrawing (fluoro, iodo) groups on a pyridine core, presents a compelling case study in spectroscopic interpretation. Understanding its signature is paramount for confirming its identity in a reaction mixture, assessing its purity, and elucidating its role in further chemical transformations.
Molecular Structure and Spectroscopic Overview
The logical first step in any spectroscopic analysis is a clear visualization of the molecule and a high-level workflow for its characterization.
Caption: Molecular structure and analytical workflow for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required for a complete assignment. The following predictions are based on established substituent effects on the pyridine ring.
Predicted ¹H NMR Data
The ¹H NMR spectrum is expected to show two distinct signals for the aromatic protons and a broad signal for the amine protons.
| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| H-3 | ~6.5 - 6.7 | Doublet (d) | ~2-3 Hz (⁴JHF) | Proton adjacent to NH₂ |
| H-6 | ~7.8 - 8.0 | Doublet (d) | ~8-9 Hz (³JHF) | Proton adjacent to Nitrogen |
| NH₂ | ~4.5 - 5.5 | Broad Singlet (br s) | - | Amine Protons |
Causality Behind the Predictions:
-
H-3: This proton is shielded by the strong electron-donating amino group at C-2, shifting it significantly upfield. It experiences a small four-bond coupling (⁴J) to the fluorine atom at C-5.
-
H-6: This proton is deshielded by the adjacent electronegative ring nitrogen and the fluorine at C-5, causing a downfield shift. It will exhibit a larger three-bond coupling (³J) to the fluorine atom.
-
NH₂: The amine protons are exchangeable, leading to a characteristically broad signal whose chemical shift can be highly dependent on solvent and concentration.
Predicted ¹³C NMR & ¹⁹F NMR Data
The ¹³C NMR spectrum will be heavily influenced by the carbon-fluorine and carbon-iodine bonds. ¹⁹F NMR provides a direct and sensitive probe for the fluorine environment.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹³C NMR | ||||
| C-2 | ~158 - 162 | Doublet (d) | ~5-10 Hz (³JCF) | Carbon bonded to NH₂ |
| C-3 | ~110 - 114 | Doublet (d) | ~3-5 Hz (³JCF) | |
| C-4 | ~85 - 90 | Doublet (d) | ~20-25 Hz (²JCF) | Carbon bonded to Iodine |
| C-5 | ~150 - 155 | Doublet (d) | ~230-250 Hz (¹JCF) | Carbon bonded to Fluorine |
| C-6 | ~140 - 145 | Doublet (d) | ~15-20 Hz (²JCF) | |
| ¹⁹F NMR | ||||
| F-5 | ~(-120) - (-130) | Multiplet | - | Fluorine on pyridine ring |
Causality Behind the Predictions:
-
C-F Coupling: The most defining feature of the ¹³C spectrum will be the large one-bond coupling constant (¹JCF) for C-5, a direct result of its bond to fluorine. Smaller two- and three-bond couplings will be observed for the other carbons, providing invaluable confirmation of the fluorine's position.
-
C-I Bond Effect: The C-4 signal is expected to be shifted significantly upfield due to the "heavy atom effect" of the directly attached iodine.
-
¹⁹F NMR: The chemical shift is predicted relative to a CFCl₃ standard. The signal will be complex due to coupling with H-3 and H-6, appearing as a multiplet.
An In-depth Technical Guide to the Solubility of 5-Fluoro-4-iodopyridin-2-amine in Common Organic Solvents
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) is paramount. Among these, solubility stands out as a critical determinant of a compound's bioavailability, formulation feasibility, and overall therapeutic efficacy. This technical guide provides a comprehensive exploration of the solubility characteristics of 5-Fluoro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry.
This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries. It aims to deliver not just raw data, but a deeper, mechanistic understanding of the factors governing the solubility of this compound. By examining its structural features and the principles of solute-solvent interactions, this guide offers predictive insights and practical methodologies for your experimental work.
Molecular Structure and Physicochemical Properties
This compound (CAS No. 1649470-53-0) possesses a unique combination of functional groups that dictate its solubility profile.[1]
-
Molecular Formula: C₅H₄FIN₂[1]
-
Molecular Weight: 238.00 g/mol [1]
-
LogP: 1.4075[1]
-
Hydrogen Bond Acceptors: 2[1]
-
Hydrogen Bond Donors: 1[1]
-
Topological Polar Surface Area (TPSA): 38.91 Ų[1]
The presence of a primary amine (-NH₂), a pyridine ring nitrogen, a fluorine atom, and an iodine atom creates a molecule with distinct polar and non-polar regions, capable of participating in a variety of intermolecular interactions.
Predicting Solubility: A Mechanistic Approach
The adage "like dissolves like" provides a foundational principle for understanding solubility. This concept is rooted in the intermolecular forces between solute and solvent molecules. For this compound, several key interactions are at play:
-
Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor, while the pyridine nitrogen and the fluorine atom can act as hydrogen bond acceptors.[2][3][4][5][6] Solvents capable of hydrogen bonding, particularly polar protic solvents like alcohols, are expected to be effective at solvating this molecule.[2][3][4][5][6] The ability of a solvent to disrupt the intermolecular hydrogen bonds within the solid lattice of the compound is crucial for dissolution.[4]
-
Dipole-Dipole Interactions: The electronegative fluorine and nitrogen atoms, along with the carbon-iodine bond, create significant bond dipoles, resulting in a net molecular dipole moment. Polar aprotic solvents, such as DMSO and DMF, which possess large dipole moments, will interact favorably with these regions of the molecule.
-
Halogen Bonding: The iodine atom on the pyridine ring can participate in halogen bonding, a non-covalent interaction where the electropositive region on the halogen (the σ-hole) interacts with a nucleophile.[7][8][9][10][11] This can be a significant interaction, particularly in solvents that can act as halogen bond acceptors.
-
Van der Waals Forces: Non-polar solvents, such as toluene and hexane, will primarily interact with the aromatic ring and the bulky iodine atom through weaker van der Waals forces. These interactions are generally less effective at overcoming the strong intermolecular forces in the solid state, leading to lower solubility.
Predicted Solubility in Common Organic Solvents
| Solvent Class | Solvent | Polarity Index | Predicted Solubility (at ambient temperature) |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very High (> 100 mg/mL) |
| N,N-Dimethylformamide (DMF) | 6.4 | Very High (> 100 mg/mL) | |
| Acetonitrile | 5.8 | Moderate (10 - 50 mg/mL) | |
| Acetone | 5.1 | Moderate (10 - 50 mg/mL) | |
| Polar Protic | Methanol | 6.6 | High (50 - 100 mg/mL) |
| Ethanol | 5.2 | Moderate to High (25 - 75 mg/mL) | |
| Isopropanol | 4.3 | Moderate (10 - 50 mg/mL) | |
| Moderately Polar | Tetrahydrofuran (THF) | 4.2 | Low to Moderate (5 - 25 mg/mL) |
| Dichloromethane (DCM) | 3.4 | Low (1 - 10 mg/mL) | |
| Ethyl Acetate | 4.3 | Low (1 - 10 mg/mL) | |
| Non-Polar | Toluene | 2.3 | Very Low (< 1 mg/mL) |
| Hexane | 0.0 | Insoluble (< 0.1 mg/mL) |
Experimental Determination of Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a well-controlled experimental procedure is essential. The saturation shake-flask method is the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[17][18][19][20][21]
Shake-Flask Method Protocol
1. Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a glass vial. The excess solid is crucial to ensure that the solution reaches equilibrium saturation.
-
Add a precise volume of the desired organic solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
2. Equilibration:
-
Place the vial in a constant temperature shaker or rotator. For consistency, a standard temperature of 25°C is recommended.
-
Agitate the suspension for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate.
3. Phase Separation:
-
After equilibration, cease agitation and allow the vial to stand undisturbed for at least 2 hours to permit the undissolved solid to sediment.
-
Carefully withdraw a clear aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining solid particles.
4. Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of this compound in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the sample.
5. Calculation:
-
Calculate the solubility (S) using the following formula:
-
S (mg/mL) = Concentration from calibration curve (mg/mL) x Dilution factor
-
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Factors Influencing Solubility: A Deeper Dive
Caption: Key intermolecular forces governing solubility.
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety practices.[22][23][24][25]
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.[22][23]
Conclusion
The solubility of this compound is a complex interplay of its structural features and the properties of the chosen solvent. Its ability to participate in hydrogen bonding, dipole-dipole interactions, and halogen bonding suggests a favorable solubility profile in polar protic and polar aprotic solvents. For researchers and drug development professionals, the predictive data and the detailed experimental protocol provided in this guide offer a robust framework for incorporating this promising compound into their workflows. Accurate solubility determination is a cornerstone of successful pharmaceutical development, and a thorough understanding of the underlying principles is key to navigating the challenges of formulation and delivery.
References
- 1. chemscene.com [chemscene.com]
- 2. How do hydrogen bonds affect solubility class 11 chemistry CBSE [vedantu.com]
- 3. homework.study.com [homework.study.com]
- 4. al-kindipublisher.com [al-kindipublisher.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How do hydrogen bonds affect solubility? - askIITians [askiitians.com]
- 7. mdpi.com [mdpi.com]
- 8. Pyridine-4-thiol as halogen-bond (HaB) acceptor: influence of the noncovalent interaction in its reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dichlorine–pyridine N-oxide halogen-bonded complexes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Ortho‐Substituent Effects on Halogen Bond Geometry for N‐Haloimide⋯2‐Substituted Pyridine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.cbc.osu.edu [research.cbc.osu.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Comparison of the polarity of organic solvents_ [uhplcslab.com]
- 15. Reagents & Solvents [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. scispace.com [scispace.com]
- 18. researchgate.net [researchgate.net]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 22. echemi.com [echemi.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
- 24. fishersci.ch [fishersci.ch]
- 25. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 5-Fluoro-4-iodopyridin-2-amine for Researchers and Drug Development Professionals
This guide provides an in-depth analysis of 5-Fluoro-4-iodopyridin-2-amine, a halogenated pyridine derivative of significant interest in medicinal chemistry and organic synthesis. We will delve into its chemical structure, nomenclature, and key physicochemical properties, while also exploring its synthesis, reactivity, and applications, grounded in established scientific literature.
Chemical Structure and Nomenclature
At the heart of its utility lies the unique arrangement of substituents on the pyridine ring. Understanding this structure is fundamental to appreciating its reactivity and potential applications.
IUPAC Name
The formal International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This name explicitly defines the location and identity of each functional group attached to the central pyridine ring.
Chemical Structure
The molecule consists of a pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom. The substituents are placed as follows:
-
An amino group (-NH2) is located at the C2 position.
-
A fluoro group (-F) is at the C5 position.
-
An iodo group (-I) is at the C4 position.
The presence and relative positions of the electron-donating amino group and the electron-withdrawing halogen atoms (fluorine and iodine) create a distinct electronic profile, influencing the molecule's reactivity and its interactions in biological systems.
Below is a 2D representation of the chemical structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A summary of key physicochemical properties is crucial for laboratory handling, reaction setup, and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₅H₄FIN₂ | [1] |
| Molecular Weight | 238.00 g/mol | [1] |
| Appearance | Off-white to yellow or brown solid/powder | |
| Melting Point | 114 - 118 °C | |
| Solubility | Soluble in DMSO and methanol | |
| CAS Number | 1649470-53-0 | [1] |
Synthesis and Reactivity
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. The reactivity of the final compound is dominated by the interplay of its functional groups, making it a versatile building block.
Synthetic Strategy
The generalized workflow is depicted below:
Caption: Generalized synthetic workflow for this compound.
Causality in Synthesis: The amino group at C2 is an ortho-, para-director. In the case of the pyridine ring, this directs electrophilic substitution to the C3 and C5 positions. However, the C5 position is already occupied by a fluorine atom. Therefore, iodination is expected to occur at the C3 position. To achieve substitution at the C4 position, steric hindrance at the C3 position or the use of specific catalysts or directing groups might be necessary to overcome the inherent electronic preference.
Key Reactivity Insights
-
Suzuki and other Cross-Coupling Reactions: The iodo group at the C4 position is an excellent leaving group, making this compound a prime substrate for palladium-catalyzed cross-coupling reactions. This includes the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions, allowing for the facile introduction of a diverse array of aryl, heteroaryl, alkynyl, and amino moieties. The differential reactivity between the C-I and C-F bonds allows for selective coupling at the C4 position.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position is activated by the electron-withdrawing pyridine nitrogen, making it susceptible to displacement by strong nucleophiles under appropriate conditions. This offers a secondary site for functionalization after the C4 position has been modified.
-
Modification of the Amino Group: The amino group at C2 can undergo a range of standard chemical transformations, including acylation, alkylation, and diazotization, providing further opportunities for molecular diversification.
Applications in Drug Discovery and Development
The structural motifs present in this compound are highly sought after in modern drug discovery, particularly in the development of targeted therapies.
Kinase Inhibitors
The 2-aminopyridine scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors.[3] This structural element mimics the adenine portion of ATP, allowing the inhibitor to anchor into the ATP-binding site of the kinase enzyme. The substituents at the C4 and C5 positions provide vectors for synthetic elaboration, enabling the optimization of potency, selectivity, and pharmacokinetic properties. The iodo group is particularly valuable as it allows for the introduction of larger, often hydrophobic, groups via cross-coupling reactions to occupy deeper pockets within the kinase active site. While specific examples detailing the use of this compound are found within the patent literature, the general utility of such scaffolds is widely recognized in the development of inhibitors for kinases such as SYK and JAK.[4]
Other Therapeutic Areas
Beyond kinase inhibition, the versatility of the this compound scaffold makes it an attractive starting point for the synthesis of compounds targeting a wide range of other biological targets, including G-protein coupled receptors (GPCRs), ion channels, and other enzyme families. Its suitability for library synthesis makes it a valuable tool in high-throughput screening campaigns aimed at identifying novel therapeutic agents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a representative, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone transformation for this class of molecules. This protocol is adapted from established procedures for similar iodo-pyridine derivatives.[5][6]
Objective: To couple an arylboronic acid with this compound.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, typically 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine this compound, the arylboronic acid, and the base.
-
Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is a critical step to prevent the oxidation and deactivation of the palladium catalyst.
-
Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent mixture, followed by the palladium catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.
Self-Validation: The successful execution of the protocol is confirmed by the consumption of starting materials and the formation of the product, as observed by TLC or LC-MS. The identity and purity of the final product are unequivocally confirmed by spectroscopic methods, primarily ¹H NMR, ¹³C NMR, and mass spectrometry, which will show the characteristic signals of the newly formed biaryl structure.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Safety glasses, a laboratory coat, and chemical-resistant gloves are mandatory.
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of dust and vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.
It is imperative to consult the Safety Data Sheet (SDS) for comprehensive safety and handling information prior to use.
Conclusion
This compound stands as a highly valuable and versatile building block for contemporary organic synthesis and medicinal chemistry. Its well-defined structure, coupled with the predictable and high-yielding reactivity of the iodo group in cross-coupling reactions, solidifies its importance in the efficient assembly of complex molecular architectures for drug discovery. A comprehensive understanding of its properties, synthesis, and reactivity, as detailed in this guide, is paramount for researchers and scientists seeking to harness its full potential in their synthetic campaigns.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. 2-Amino-5-fluoropyridine synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Stability and Storage of 5-Fluoro-4-iodopyridin-2-amine for Researchers and Drug Development Professionals
In the landscape of pharmaceutical research and development, the integrity of starting materials and intermediates is paramount. 5-Fluoro-4-iodopyridin-2-amine, a key building block in the synthesis of complex molecules, is no exception. Its unique trifunctionalized pyridine structure makes it a valuable synthon, but also introduces specific stability considerations that must be carefully managed to ensure the reproducibility of experimental results and the quality of downstream products. This guide provides an in-depth analysis of the factors influencing the stability of this compound and outlines best practices for its storage and handling.
The Chemical Landscape of this compound: An Overview of Inherent Stability Factors
The stability of this compound is intrinsically linked to its molecular architecture. The presence of an electron-donating amine group, an electron-withdrawing fluorine atom, and a relatively labile iodine atom on a pyridine ring creates a molecule with several potential degradation pathways. The carbon-iodine (C-I) bond is notably the weakest among the carbon-halogen bonds, making it susceptible to cleavage under various conditions.[1][2]
Key structural features influencing stability include:
-
The Carbon-Iodine Bond: This is the most significant feature from a stability perspective. The C-I bond can be cleaved by light, heat, and certain chemical reagents, leading to the formation of molecular iodine (I₂) and the corresponding des-iodo impurity.[1] This degradation is often visually indicated by a yellowing or browning of the material.[1]
-
The Aminopyridine Core: The pyridine ring itself is a relatively stable aromatic system. However, the amino group can be susceptible to oxidation.
-
The Fluoro Substituent: The fluorine atom is a stable substituent and does not typically participate in degradation pathways under normal laboratory conditions.
Recommended Storage Conditions: A Data-Driven Approach
To ensure the long-term integrity of this compound, specific storage conditions are crucial. These recommendations are based on both supplier data and a fundamental understanding of the compound's chemical properties.
| Parameter | Recommended Condition | Rationale |
| Temperature | 4°C (Refrigerated) | Reduces the rate of potential thermal degradation by minimizing the kinetic energy available to overcome the activation energy for C-I bond cleavage.[1][3] |
| Light | Protect from light (Store in an amber or opaque container) | Minimizes photolytic cleavage (photolysis) of the weak C-I bond, a common degradation pathway for iodinated compounds.[1][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | For long-term storage, an inert atmosphere is recommended to prevent potential oxidation of the amine group. |
| Moisture | Keep container tightly closed in a dry place | Prevents hydrolysis and potential moisture-facilitated degradation pathways.[1][4] |
Experimental Protocols for Handling and Stability Assessment
Adherence to proper handling procedures is as critical as maintaining optimal storage conditions. The following protocols are designed to minimize degradation during experimental use.
General Handling Protocol
-
Equilibration: Before opening, allow the container of this compound to equilibrate to room temperature. This prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: For sensitive reactions, handle the solid in a glovebox or under a stream of inert gas (e.g., argon or nitrogen).
-
Minimize Exposure: Weigh out the required amount of material promptly and securely reseal the container. Minimize the time the container is open to the atmosphere.
-
Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and sources of ignition.
Assessing Compound Purity and Degradation
Regularly assessing the purity of this compound is a critical component of quality control.
-
Visual Inspection: A change in color from white/off-white to yellow or brown is a primary indicator of degradation.
-
Purity Analysis (HPLC):
-
Mobile Phase: A gradient of water and acetonitrile with a common modifier like 0.1% trifluoroacetic acid or formic acid is a good starting point. .
-
Column: A C18 reversed-phase column is typically suitable.
-
Detection: UV detection at a wavelength where the parent compound and potential impurities absorb (e.g., 254 nm).
-
Degradation Monitoring: The appearance of new peaks, particularly an earlier eluting peak corresponding to the des-iodo analogue, is indicative of degradation.
-
-
Structural Confirmation (NMR):
-
¹H and ¹³C NMR spectroscopy can confirm the structure of the material and identify major impurities. The absence of the characteristic signals for the iodinated pyridine and the appearance of new signals would indicate degradation.
-
Visualization of Key Concepts
To further clarify the principles outlined in this guide, the following diagrams illustrate the primary degradation pathway and the recommended storage workflow.
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for storage and handling.
Conclusion: Ensuring Experimental Success
The chemical stability of this compound is a manageable parameter that, when controlled, ensures the reliability and reproducibility of research and development activities. By understanding the inherent chemical properties of the molecule and adhering to the storage and handling protocols outlined in this guide, scientists can safeguard the integrity of this valuable building block. A proactive approach to stability management is a cornerstone of robust scientific practice and is essential for the successful advancement of drug discovery programs.
References
Topic: Key Reactive Sites on the 5-Fluoro-4-iodopyridin-2-amine Molecule
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
5-Fluoro-4-iodopyridin-2-amine is a privileged heterocyclic building block, offering a constellation of reactive sites that can be selectively addressed to construct complex molecular architectures. Its utility in medicinal chemistry and materials science is predicated on a nuanced understanding of the electronic interplay between the pyridine core and its substituents: a nucleophilic amino group, an inductively withdrawing fluorine atom, and a highly versatile iodine atom. This guide provides a comprehensive analysis of the molecule's key reactive centers, detailing the hierarchy of their reactivity and providing field-proven protocols for their strategic functionalization. We will explore the dominant reaction pathways, including transition-metal-catalyzed cross-couplings, nucleophilic reactions, and directed metalations, offering a practical framework for the rational design of synthetic routes.
The Molecular Landscape: An Overview of Electronic Influences
The reactivity of this compound is not merely the sum of its parts, but a result of the synergistic and sometimes competing electronic effects of its functional groups.
-
Pyridine Nitrogen: As a heteroatom within the aromatic ring, the nitrogen atom is inherently electron-withdrawing, creating an electron-deficient (π-deficient) system that influences the reactivity of all ring positions.
-
2-Amino Group: This is a powerful electron-donating group (EDG) through resonance (+M effect). It significantly increases the electron density of the pyridine ring, particularly at the ortho (C3) and para (C5) positions, and serves as a potent nucleophilic site.
-
4-Iodo Group: The iodine atom is primarily valued for its role as an excellent leaving group in cross-coupling reactions. Its carbon-iodine (C-I) bond is weaker than corresponding C-Br or C-Cl bonds, making it the most susceptible site for oxidative addition to a metal catalyst.[1][2]
-
5-Fluoro Group: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I effect), lowering the pKa of the pyridine ring and influencing the reactivity of adjacent positions.[3][4] Its incorporation can also enhance metabolic stability and membrane permeability in drug candidates.[3][4]
This unique electronic arrangement creates a hierarchy of reactivity, allowing for a high degree of regiochemical control in synthetic transformations.
The Primary Hub of Reactivity: The 4-Iodo Position
The C4-iodo group is unequivocally the most versatile and frequently addressed reactive site on the molecule. Its lability in the presence of transition metal catalysts makes it the ideal handle for building molecular complexity through cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The palladium-catalyzed Suzuki-Miyaura reaction is a robust and widely used method for forming new carbon-carbon bonds. The 4-iodo position of the title compound readily couples with a variety of aryl and heteroaryl boronic acids and esters with high selectivity.[1][5][6]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) |
|---|---|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ | Toluene/H₂O | 90-100 |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2-3) | - | Cs₂CO₃ | 1,4-Dioxane | 80-100 |
| 3 | Pyridine-3-boronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | THF/H₂O | 70-90 |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4 Position
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 equiv).
-
Reaction: Heat the mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling at the C4-iodo position.
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of diarylamines or N-aryl heterocycles, the Buchwald-Hartwig amination is the premier method. This reaction demonstrates excellent regioselectivity, coupling primary or secondary amines exclusively at the 4-position.[7][8] This selectivity is critical, as it avoids competitive reactions at the C-F bond, which would require harsher conditions for nucleophilic aromatic substitution.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a direct route to install terminal alkynes, forming conjugated arylalkyne systems.[9][10] The reaction is co-catalyzed by palladium and copper(I) and shows a strong preference for the C-I bond, leaving the other positions on the ring untouched under standard conditions.[2][11]
The Nucleophilic Center: The 2-Amino Group
The 2-amino group is a key site for derivatization through reactions typical of primary amines. It also functions as a powerful directing group for metallation.
Acylation and Sulfonylation
The lone pair on the amino nitrogen is highly nucleophilic, readily attacking a variety of electrophiles. Reaction with acyl chlorides, anhydrides, or activated carboxylic acids yields stable amides. Similarly, reaction with sulfonyl chlorides produces sulfonamides. These transformations are fundamental for peptide-like bond formation and for modulating the electronic properties of the scaffold.
Experimental Protocol: N-Acylation with Acetyl Chloride
-
Dissolution: Dissolve this compound (1.0 equiv) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5 equiv), to act as an acid scavenger.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the acylating agent (e.g., acetyl chloride, 1.1 equiv) dropwise while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching & Extraction: Upon completion, quench the reaction with the addition of water. Extract the product into an organic solvent (e.g., DCM or ethyl acetate).
-
Washing: Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the acylated product, which can be further purified by recrystallization or chromatography if necessary.
Directed ortho-Metalation (DoM)
The 2-amino group can function as a Directed Metalation Group (DMG), coordinating to a strong organolithium base and directing deprotonation to the adjacent C3 position.[12][13][14] However, this pathway is in direct competition with lithium-halogen exchange at the more electronically favorable C4-iodo position. The reaction outcome is highly sensitive to conditions.
-
Kinetic Control (Low Temperature): At very low temperatures (e.g., -78 °C or below), deprotonation at C3 (ortho-lithiation) can sometimes be favored.
-
Thermodynamic Control (Higher Temperature): As the temperature rises, the faster and often more thermodynamically stable lithium-halogen exchange at the C4 position typically dominates.
Diagram 2: Competing Lithiation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. 5-Fluoro-6-iodopyridin-2-amine | Benchchem [benchchem.com]
- 5. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 6. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 14. baranlab.org [baranlab.org]
Navigating the Procurement of 5-Fluoro-4-iodopyridin-2-amine: A Technical Guide for Researchers
For Immediate Release
This guide provides an in-depth technical overview of 5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0), a critical building block for researchers and professionals in drug development. This document offers a comprehensive analysis of commercial suppliers, quality specifications, synthesis strategies, and key applications, empowering informed decision-making in the procurement and utilization of this versatile compound.
Introduction: The Strategic Importance of this compound in Medicinal Chemistry
This compound is a halogenated pyridine derivative that has garnered significant interest in the pharmaceutical and life sciences sectors. Its unique trifunctional nature, featuring an amine, a fluoro, and an iodo group on a pyridine scaffold, offers medicinal chemists a versatile platform for the synthesis of complex molecules. The strategic placement of these functional groups allows for selective and sequential chemical modifications, making it a valuable starting material for the construction of novel drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the iodo and amino groups serve as key handles for various cross-coupling and derivatization reactions, respectively.
Commercial Supplier Landscape
A critical aspect for any research and development program is the reliable sourcing of starting materials. The following table provides a comparative overview of prominent commercial suppliers of this compound, offering insights into their typical product specifications.
| Supplier | CAS Number | Purity Specification | Available Quantities | Notes |
| Sigma-Aldrich | 1649470-53-0 | Not explicitly listed, requires inquiry | Varies, typically research quantities | A well-established supplier with a broad distribution network. |
| ChemScene | 1649470-53-0 | ≥97%[1] | Gram to multi-gram scale | Offers custom synthesis and process optimization services.[1] |
| Ambeed | 1649470-53-0 | Not explicitly listed, requires inquiry | Research quantities | Provides a range of pyridinamine derivatives. |
| Capot Chemical | 1649470-53-0 | Not explicitly listed, requires inquiry | Inquire for details | A supplier of fine chemicals for research and development. |
| BLD Pharm | 1649470-53-0 | Not explicitly listed, requires inquiry | Research to bulk quantities | Global supplier with warehousing in multiple regions.[2] |
| Ottokemi | 1649470-53-0 | 97% | Research quantities | Supplier of research and essential chemicals. |
| AK Scientific, Inc. | 1649470-53-0 | 95% | Research quantities | Provides safety data sheets and basic chemical properties. |
Note: Purity, availability, and lead times are subject to change. It is imperative for researchers to request a certificate of analysis (CoA) from the supplier to verify the quality and purity of the specific lot being purchased.
Quality Control and Analytical Characterization
Ensuring the identity and purity of this compound is paramount for the reproducibility of synthetic procedures and the integrity of biological data. A typical Certificate of Analysis should include data from the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, typically expressed as a percentage of the main peak area.
Researchers should scrutinize the CoA for any unassigned peaks in the spectra or a purity level that does not meet the requirements of their intended application.
Representative Synthesis Protocol
While the exact proprietary synthesis methods used by commercial suppliers are not publicly disclosed, a plausible synthetic route can be extrapolated from the chemical literature for structurally similar compounds. The following is a representative, non-infringing protocol for the iodination of a fluorinated aminopyridine, which illustrates the general principles that could be involved in the synthesis of this compound.
Reaction: Iodination of 2-Amino-5-fluoropyridine
This protocol is adapted from a patented procedure for the synthesis of a related compound, 2-amino-5-fluoro-3-iodopyridine, and is provided for illustrative purposes only.[3]
Materials:
-
2-Amino-5-fluoropyridine
-
Silver sulfate (Ag₂SO₄)
-
Iodine (I₂)
-
Ethanol
-
Ethyl acetate
-
Sodium carbonate solution
-
Sodium thiosulfate solution
-
Saturated sodium chloride solution (brine)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-fluoropyridine and silver sulfate in ethanol.
-
To this stirred solution, add powdered iodine portion-wise at ambient temperature.
-
Continue stirring the reaction mixture for approximately 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, filter the reaction mixture to remove insoluble materials and wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and a sodium carbonate solution.
-
Separate the organic layer and wash it sequentially with an aqueous solution of sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired iodinated aminopyridine.
Caption: A generalized workflow for the synthesis of this compound.
Key Applications in Drug Discovery and Development
This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its utility is particularly pronounced in the development of kinase inhibitors for oncology.
Synthesis of Sulfoximine-Containing Kinase Inhibitors
A notable application of this compound is in the synthesis of sulfoximine-containing pyridinamine derivatives.[4] Sulfoximines are an emerging class of functional groups in medicinal chemistry, and several kinase inhibitors incorporating this moiety have entered clinical trials for the treatment of cancer.[4] The unique electronic properties of the sulfoximine group can lead to improved potency and selectivity of the drug candidate. The this compound core provides a strategic starting point for the elaboration of these complex molecules.
Precursor for Radioligand Development
The presence of a fluorine atom in the molecule makes it an attractive precursor for the development of ¹⁸F-labeled radioligands for Positron Emission Tomography (PET) imaging.[4] PET is a powerful non-invasive imaging technique used in both preclinical research and clinical diagnostics to visualize and quantify biological processes at the molecular level.
Caption: Key application areas of this compound in drug discovery.
Safe Handling and Storage
As with any chemical reagent, proper handling and storage procedures are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this compound should be obtained from the supplier, general precautions for related compounds include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation and Contact: Avoid breathing dust and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[1]
For detailed safety information, always refer to the supplier-provided SDS.
Conclusion
This compound is a high-value chemical intermediate with significant potential to accelerate drug discovery programs. Its versatile chemical nature allows for the efficient synthesis of complex and novel molecular architectures. By carefully selecting a reputable supplier, verifying product quality through rigorous analytical methods, and adhering to safe handling practices, researchers can confidently incorporate this powerful building block into their synthetic strategies, paving the way for the development of next-generation therapeutics.
References
Methodological & Application
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-amine in Medicinal Chemistry
An in-depth guide to the Suzuki-Miyaura coupling protocol using 5-Fluoro-4-iodopyridin-2-amine for applications in drug discovery and development. This document provides a detailed reaction mechanism, a step-by-step experimental protocol, and a comprehensive troubleshooting guide.
The pyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The incorporation of fluorine into these structures can significantly enhance their therapeutic potential by modulating physicochemical properties such as lipophilicity, metabolic stability, and binding affinity.[1][2][3][4] this compound is a valuable building block for drug discovery, combining the beneficial properties of a fluorinated pyridine with a versatile iodine handle for carbon-carbon bond formation. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this purpose, enabling the synthesis of diverse libraries of compounds for biological screening.[5][6]
Reaction Mechanism: The Catalytic Cycle of Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[7][8] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) complex. This is often the rate-determining step in the cycle.[9]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species.[11][12][13][14][15]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥97% | Commercially Available |
| Arylboronic Acid | ≥97% | Commercially Available |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Deionized Water | ||
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | Prepared in-house | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | |
| Silica Gel | 230-400 mesh | Commercially Available |
Reaction Setup and Procedure
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
To the flask, add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.
-
Degas the reaction mixture by bubbling a gentle stream of argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C in an oil bath with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoro-4-arylpyridin-2-amine.
Summary of Reaction Parameters
| Parameter | Recommended Value | Notes |
| Equivalents of Arylboronic Acid | 1.1 - 1.5 | A slight excess is often used to drive the reaction to completion. |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald precatalysts | Choice of catalyst can depend on the specific arylboronic acid used.[5][16] |
| Catalyst Loading | 1 - 5 mol% | Lower catalyst loadings may be possible with highly active catalysts.[17] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can significantly impact the reaction outcome.[14] |
| Equivalents of Base | 2.0 - 3.0 | |
| Solvent System | 1,4-Dioxane/Water, Toluene/Water, DMF | A mixture of an organic solvent and water is common.[6][18] |
| Solvent Ratio (Organic:Water) | 4:1 to 5:1 | |
| Temperature | 80 - 110 °C | The optimal temperature may vary depending on the reactants and catalyst. |
| Reaction Time | 2 - 24 hours | Monitor by TLC or LC-MS to determine completion. |
| Expected Yield | 60 - 95% | Yields are highly dependent on the specific substrates and conditions used. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently degassed system- Low reaction temperature- Inappropriate base or solvent | - Use a fresh batch of catalyst.- Ensure thorough degassing of the reaction mixture.- Increase the reaction temperature.- Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvent systems.[19][20] |
| Homocoupling of Boronic Acid | - Presence of oxygen- High catalyst loading | - Ensure the reaction is performed under a strict inert atmosphere.- Reduce the catalyst loading.[10] |
| Protodeboronation of Boronic Acid | - Prolonged reaction time- High temperature- Unstable boronic acid | - Monitor the reaction closely and stop it once the starting material is consumed.- Consider using a boronate ester (e.g., pinacol ester) which can be more stable. |
| Formation of Byproducts | - Side reactions of functional groups- Decomposition of starting materials or product | - Protect sensitive functional groups if necessary.- Lower the reaction temperature and/or shorten the reaction time. |
| Difficulty in Purification | - Co-elution of product with byproducts or starting materials | - Optimize the eluent system for column chromatography.- Consider recrystallization as an alternative purification method. |
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. mt.com [mt.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. reddit.com [reddit.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 5-Fluoro-4-iodopyridin-2-amine
Introduction: The Strategic Importance of 5-Fluoro-4-iodopyridin-2-amine in Modern Synthesis
This compound is a highly valuable and versatile building block in the fields of medicinal chemistry and materials science.[1] Its trifunctional nature—a nucleophilic amino group, an electron-withdrawing fluorine atom, and a reactive iodo group—offers a powerful platform for the synthesis of complex molecular architectures. The pyridine core is a prevalent motif in numerous FDA-approved drugs, and the strategic placement of these functional groups allows for precise, regioselective modifications, making it an attractive starting material for the development of novel therapeutic agents and functional materials.[1][2][3] The fluorine substituent, in particular, can significantly influence the pharmacokinetic and physicochemical properties of a molecule, such as metabolic stability and binding affinity, by virtue of its high electronegativity.[4][5]
This guide provides a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing this compound, offering detailed protocols and insights into catalyst selection to empower researchers in their synthetic endeavors.
Understanding the Landscape: Challenges and Considerations in Coupling Reactions
The successful functionalization of this compound via palladium-catalyzed cross-coupling hinges on navigating several key challenges inherent to the substrate's electronic and steric properties. The electron-rich nature of the aminopyridine ring can influence the electronics of the palladium catalyst, while the presence of the fluorine atom and the amino group can present steric hindrance and potential for catalyst inhibition through coordination to the metal center.[6]
The reactivity of the carbon-iodine bond is the highest among halogens (I > Br > Cl), making it the preferred site for oxidative addition in the catalytic cycle.[7] However, the selection of the appropriate palladium precursor and, critically, the ancillary ligand is paramount to achieving high yields and selectivities. The ligand modulates the steric and electronic environment of the palladium center, directly impacting the rates of oxidative addition, transmetalation, and reductive elimination—the three key steps of the catalytic cycle.[8][9][10][11][12]
Visualizing the Core Process: The Palladium Catalytic Cycle
A foundational understanding of the general mechanism of palladium-catalyzed cross-coupling is essential for troubleshooting and optimizing reaction conditions. The universally accepted cycle for reactions like Suzuki-Miyaura, Negishi, and Sonogashira couplings is depicted below.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Strategic Catalyst Selection: A Data-Driven Approach
The choice of the palladium catalyst system is not a one-size-fits-all decision. It is dictated by the specific cross-coupling reaction being performed and the nature of the coupling partner. Below is a comparative summary of recommended catalyst systems for various common cross-coupling reactions with this compound.
| Cross-Coupling Reaction | Recommended Catalyst System | Key Considerations |
| Suzuki-Miyaura | Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Precatalysts (e.g., XPhos Pd G3) | The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) is crucial. Buchwald ligands are often effective for challenging substrates.[13] |
| Sonogashira | Pd(PPh₃)₂Cl₂/CuI | Typically requires an amine base (e.g., Et₃N, DIPEA) which can also act as a solvent. Copper-free conditions are also possible with specific ligand systems.[14][15] |
| Negishi | Pd(OAc)₂/P(o-Tol)₃, Pd₂(dba)₃/SPhos | Organozinc reagents are highly reactive but can be sensitive to moisture and air. Anhydrous conditions are essential.[16][17] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃/BINAP, Pd(OAc)₂/Xantphos | The choice of ligand is critical to prevent catalyst deactivation and promote C-N bond formation. A strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) is typically required.[18][19][20] |
Detailed Experimental Protocols
The following protocols are provided as a starting point and may require optimization based on the specific coupling partner and laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the synthesis of 5-fluoro-4-arylpyridin-2-amines.
Experimental Workflow:
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂ (0.05 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Degas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(dppf)Cl₂ to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of this compound with a Terminal Alkyne
This protocol outlines the synthesis of 5-fluoro-4-alkynylpyridin-2-amines.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd(PPh₃)₂Cl₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
Procedure:
-
In a flame-dried Schlenk flask, dissolve this compound, Pd(PPh₃)₂Cl₂, and CuI in a mixture of THF and triethylamine (typically a 2:1 ratio).
-
Degas the mixture with an inert gas for 10-15 minutes.
-
Add the terminal alkyne dropwise to the reaction mixture at room temperature.
-
Stir the reaction at room temperature or with gentle heating (40-50 °C) and monitor its progress by TLC or GC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Take up the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol details the synthesis of N-substituted-5-fluoro-4-aminopyridin-2-amines.
Materials:
-
This compound (1.0 eq)
-
Secondary amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous toluene
Procedure:
-
To a glovebox or under a strict inert atmosphere, add Pd₂(dba)₃, BINAP, and sodium tert-butoxide to a dry Schlenk tube.
-
Add anhydrous toluene, followed by this compound and the secondary amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C.
-
Monitor the reaction by LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Troubleshooting and Optimization
-
Low Yields: Consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents and solvents are anhydrous, especially for Negishi and Buchwald-Hartwig reactions.
-
Side Reactions: Homocoupling of the starting material or the coupling partner can occur. This can sometimes be mitigated by adjusting the catalyst loading, ligand-to-metal ratio, or reaction temperature.
-
Catalyst Deactivation: The amino group on the pyridine ring can coordinate to the palladium center and inhibit catalysis. Using bulky phosphine ligands can often prevent this.[6]
Conclusion
The strategic functionalization of this compound through palladium-catalyzed cross-coupling reactions offers a powerful avenue for the synthesis of novel and complex molecules. A thorough understanding of the reaction mechanisms and careful selection of the catalyst system are crucial for success. The protocols and data presented in this guide serve as a robust starting point for researchers to explore the rich chemistry of this versatile building block.
References
- 1. This compound | 1649470-53-0 | Benchchem [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 9. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fiveable.me [fiveable.me]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. Negishi-coupling-enabled synthesis of α-heteroaryl-α-amino acid building blocks for DNA-encoded chemical library applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. research.rug.nl [research.rug.nl]
The Strategic Application of 5-Fluoro-4-iodopyridin-2-amine in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Privileged 2-Aminopyridine Scaffold in Kinase Inhibition
In the landscape of modern drug discovery, particularly in oncology and immunology, protein kinases have emerged as one of the most critical classes of therapeutic targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms for numerous diseases. Central to the design of many of these inhibitors is the 2-aminopyridine moiety, a "privileged scaffold" recognized for its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[1][2] This interaction mimics the binding of the adenine portion of ATP, providing a strong anchor for the inhibitor. The versatility of the 2-aminopyridine core allows for the strategic introduction of various substituents to achieve high potency and selectivity.[3][4]
This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the utilization of 5-Fluoro-4-iodopyridin-2-amine (C₅H₄FIN₂), a highly functionalized and versatile building block for the synthesis of advanced kinase inhibitors.[5] The strategic placement of the amino, fluoro, and iodo groups on the pyridine ring offers orthogonal reactivity, enabling selective and sequential modifications through powerful cross-coupling methodologies.[5][6]
The fluorine atom at the 5-position can enhance binding affinity, improve metabolic stability, and modulate the pKa of the 2-amino group, thereby fine-tuning the molecule's pharmacokinetic and pharmacodynamic properties.[7] The iodine atom at the 4-position serves as an excellent handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.[5][8] This allows for the construction of complex molecular architectures necessary for targeting specific kinase isoforms.
This document will provide a comprehensive overview of the chemical properties of this compound, followed by detailed, field-proven protocols for its application in Suzuki-Miyaura and Sonogashira coupling reactions, key steps in the synthesis of potent kinase inhibitors.
Physicochemical Properties and Reactivity Profile
This compound is a solid compound with a molecular weight of 238.00 g/mol .[9] Its structure offers three distinct points for chemical modification, with the reactivity of the C-I bond being significantly higher than the C-F and C-NH2 bonds in palladium-catalyzed reactions, allowing for selective functionalization at the 4-position.[5]
| Property | Value | Source |
| CAS Number | 1649470-53-0 | [9] |
| Molecular Formula | C₅H₄FIN₂ | [9] |
| Molecular Weight | 238.00 g/mol | [9] |
| Appearance | Solid | [9] |
| Storage | 4°C, protect from light | [9] |
Core Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
The primary utility of this compound in kinase inhibitor synthesis lies in its facile participation in palladium-catalyzed cross-coupling reactions. These reactions enable the formation of C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties at the 4-position of the pyridine ring.
Diagram: Synthetic Utility of this compound
Caption: Key cross-coupling reactions of this compound.
Application Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of a 4-(1H-Pyrazol-4-yl)-5-fluoropyridin-2-amine Scaffold
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an organohalide and an organoboron compound.[10][11] This protocol describes the synthesis of a 4-(1H-pyrazol-4-yl)-5-fluoropyridin-2-amine scaffold, a key intermediate in the development of various kinase inhibitors, including those targeting CDKs and JNKs.[1][12]
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for Suzuki-Miyaura coupling.
Detailed Experimental Protocol
Materials:
-
This compound (1.0 equiv)
-
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equiv)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask or microwave vial, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and sodium carbonate.
-
Seal the flask with a septum and purge with nitrogen or argon for 15-20 minutes.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the starting material should be approximately 0.1 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure 4-(1H-pyrazol-4-yl)-5-fluoropyridin-2-amine.
| Parameter | Condition | Rationale / Reference |
| Catalyst | Pd(dppf)Cl₂ | A robust catalyst for Suzuki couplings of heteroaryl halides.[2] |
| Base | Na₂CO₃ (aq.) | A common and effective base for Suzuki reactions.[2] |
| Solvent | Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents.[2] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition.[2] |
| Expected Yield | 60-90% | Based on similar reported Suzuki couplings.[2][13] |
Application Protocol 2: Sonogashira Coupling for the Synthesis of 4-Alkynyl-5-fluoropyridin-2-amine Derivatives
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[8][14] This reaction provides access to 4-alkynyl-substituted 2-aminopyridines, which are valuable intermediates and can themselves be potent kinase inhibitors.
Diagram: Sonogashira Coupling Catalytic Cycle
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds [mdpi.com]
- 4. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from 5-Fluoro-4-iodopyridin-2-amine
Introduction: The Strategic Value of 5-Fluoro-4-iodopyridin-2-amine in Medicinal Chemistry
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved therapeutic agents. The strategic incorporation of fluorine atoms into these structures can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The carbon-fluorine bond's strength makes it resistant to metabolic cleavage, while fluorine's high electronegativity can modulate the basicity of the pyridine nitrogen, influencing pharmacokinetic and pharmacodynamic properties.
This compound is a particularly valuable and versatile building block for the synthesis of novel heterocyclic compounds. This trifunctional scaffold offers three distinct points for chemical modification: the reactive carbon-iodine bond at the 4-position, a nucleophilic amino group at the 2-position, and an activating fluorine atom at the 5-position. The carbon-iodine bond is especially amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for the introduction of diverse molecular fragments. This guide provides detailed protocols for key cross-coupling reactions of this compound and explores subsequent intramolecular cyclization strategies to construct novel, fused heterocyclic systems of high interest in drug discovery.
Part 1: Palladium-Catalyzed Cross-Coupling Reactions at the C-4 Position
The carbon-iodine bond in this compound is the most reactive site for palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of aryl, alkynyl, and amino substituents at this position, creating a diverse library of intermediates for further elaboration.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon (sp²-sp²) Bonds
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are prevalent in many biologically active molecules.
Causality Behind Experimental Choices: The choice of a palladium catalyst and ligand is critical for achieving high yields and preventing side reactions. A phosphine-ligated palladium(0) species is the active catalyst. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center. The solvent system, often a mixture of an organic solvent and water, is chosen to solubilize both the organic and inorganic reagents.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Phenylboronic Acid | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Pd(PPh₃)₄ | 0.05 mmol, 5 mol% |
| Base | |
| Na₂CO₃ (2M aqueous solution) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| 1,4-Dioxane | 5 mL |
| Reaction Conditions | |
| Temperature | 90 °C |
| Time | 12-16 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and the 2M aqueous solution of Na₂CO₃ (1 mL, 2.0 mmol).
-
Degas the mixture by bubbling with the inert gas for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure 2-amino-5-fluoro-4-phenylpyridine.
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[1] This reaction is highly valuable for introducing linear, rigid alkynyl linkers into molecular scaffolds, a common strategy in the design of kinase inhibitors and other targeted therapeutics.
Causality Behind Experimental Choices: The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I) iodide.[2] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to quench the hydrogen halide formed during the reaction.[2] The reaction is performed under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Phenylacetylene | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Pd(PPh₃)₂Cl₂ | 0.03 mmol, 3 mol% |
| CuI | 0.05 mmol, 5 mol% |
| Base | |
| Triethylamine (Et₃N) | 3.0 mmol, 3.0 equiv. |
| Solvent | |
| Tetrahydrofuran (THF) | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature (can be heated to 50 °C for less reactive substrates) |
| Time | 4-8 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol), copper(I) iodide (CuI, 0.05 mmol), and a magnetic stir bar.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 10 mL) and triethylamine (3.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., a gradient of hexane/ethyl acetate) to yield pure 5-fluoro-4-(phenylethynyl)pyridin-2-amine.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3] This reaction is particularly useful for the synthesis of N-aryl and N-heteroaryl amines, which are common motifs in pharmaceuticals. The reaction exhibits excellent functional group tolerance and a broad substrate scope.
Causality Behind Experimental Choices: The choice of ligand is crucial in the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and the reductive elimination steps of the catalytic cycle. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine and form the palladium-amido complex. The reaction is sensitive to air and moisture, necessitating the use of an inert atmosphere and anhydrous solvents.
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 mmol, 1.0 equiv. |
| Morpholine | 1.2 mmol, 1.2 equiv. |
| Catalyst System | |
| Pd₂(dba)₃ | 0.02 mmol, 2 mol% |
| XPhos | 0.08 mmol, 8 mol% |
| Base | |
| Sodium tert-butoxide (NaOtBu) | 1.4 mmol, 1.4 equiv. |
| Solvent | |
| Toluene | 5 mL |
| Reaction Conditions | |
| Temperature | 100 °C |
| Time | 8-12 h |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a flame-dried Schlenk tube.
-
Add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol), and XPhos (0.08 mmol).
-
Add a magnetic stir bar and seal the tube with a septum.
-
Remove the tube from the glovebox and add anhydrous, degassed toluene (5 mL) and morpholine (1.2 mmol) via syringe.
-
Place the reaction tube in a preheated oil bath at 100 °C and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 5-fluoro-4-(morpholino)pyridin-2-amine.
Part 2: Synthesis of Novel Fused Heterocyclic Systems
The 4-substituted-5-fluoropyridin-2-amine intermediates synthesized via cross-coupling reactions are ideal precursors for the construction of novel, fused heterocyclic compounds. The presence of the 2-amino group allows for intramolecular cyclization reactions with appropriately functionalized substituents at the 4-position.
Synthesis of Fluorinated Imidazo[1,2-a]pyridines
Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds with a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.[4] They can be synthesized from 2-aminopyridines through condensation with α-haloketones or other suitable electrophiles.
Strategy: A 4-alkynyl-5-fluoropyridin-2-amine, synthesized via the Sonogashira coupling, can be a key intermediate for the synthesis of a novel fluorinated imidazo[1,2-a]pyridine. An intramolecular cyclization can be promoted under various conditions.
Caption: Synthetic route to a novel fluorinated imidazo[1,2-a]pyridine.
Protocol 4: Synthesis of a 7-Fluoro-8-iodo-6-phenylimidazo[1,2-a]pyridine
| Parameter | Value |
| Reactant | |
| 5-Fluoro-4-(phenylethynyl)pyridin-2-amine | 1.0 mmol, 1.0 equiv. |
| Reagent | |
| Iodine (I₂) | 1.2 mmol, 1.2 equiv. |
| Base | |
| Sodium bicarbonate (NaHCO₃) | 2.0 mmol, 2.0 equiv. |
| Solvent | |
| Acetonitrile (CH₃CN) | 10 mL |
| Reaction Conditions | |
| Temperature | Room Temperature |
| Time | 2-4 h |
| Atmosphere | Air |
Step-by-Step Methodology:
-
To a round-bottom flask, add 5-fluoro-4-(phenylethynyl)pyridin-2-amine (1.0 mmol), sodium bicarbonate (2.0 mmol), and acetonitrile (10 mL).
-
Stir the mixture at room temperature to ensure dissolution.
-
Add iodine (1.2 mmol) portion-wise over 10 minutes.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of iodine disappears.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 7-fluoro-8-iodo-6-phenylimidazo[1,2-a]pyridine.
Synthesis of Fluorinated Pyrido[1,2-a]pyrimidines
Pyrido[1,2-a]pyrimidines are another important class of fused heterocycles with diverse pharmacological activities.[5] They can be synthesized from 2-aminopyridines by reaction with 1,3-dielectrophiles, such as β-ketoesters or α,β-unsaturated carbonyl compounds.
Strategy: A 2-amino-4-aryl-5-fluoropyridine, obtained from a Suzuki-Miyaura coupling, can be reacted with a β-ketoester in the presence of an acid catalyst to undergo a condensation and subsequent intramolecular cyclization to form a novel fluorinated pyrido[1,2-a]pyrimidin-4-one.
Protocol 5: Synthesis of a 7-Fluoro-6-phenylpyrido[1,2-a]pyrimidin-4-one
| Parameter | Value |
| Reactant | |
| 2-Amino-5-fluoro-4-phenylpyridine | 1.0 mmol, 1.0 equiv. |
| Reagent | |
| Ethyl acetoacetate | 1.5 mmol, 1.5 equiv. |
| Catalyst | |
| Polyphosphoric acid (PPA) | ~10 times the weight of the aminopyridine |
| Reaction Conditions | |
| Temperature | 120-130 °C |
| Time | 2-3 h |
| Atmosphere | Air |
Step-by-Step Methodology:
-
To a round-bottom flask, add 2-amino-5-fluoro-4-phenylpyridine (1.0 mmol) and polyphosphoric acid (PPA).
-
Heat the mixture to 120-130 °C with stirring.
-
Add ethyl acetoacetate (1.5 mmol) dropwise to the hot mixture.
-
Continue heating and stirring for 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to about 80 °C and pour it carefully onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 7-fluoro-6-phenylpyrido[1,2-a]pyrimidin-4-one.
Conclusion
This compound is a highly versatile building block that provides access to a wide array of novel heterocyclic compounds. The protocols detailed in this guide for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings enable the efficient and selective functionalization of the C-4 position. The resulting intermediates can be readily transformed into complex, fused heterocyclic systems such as imidazo[1,2-a]pyridines and pyrido[1,2-a]pyrimidines. These methodologies offer a robust platform for the exploration of new chemical space in the pursuit of novel therapeutic agents and functional materials.
References
Introduction: The Strategic Advantage of 5-Fluoro-4-iodopyridin-2-amine in Accelerated Drug Discovery
An Application Guide to Microwave-Assisted Synthesis with 5-Fluoro-4-iodopyridin-2-amine
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design.[1][2][3] The this compound building block (CAS 1649470-53-0) exemplifies this principle, offering a unique combination of properties that make it invaluable for the synthesis of novel therapeutics, particularly kinase inhibitors.[4][5][6] The fluorine atom can enhance metabolic stability and binding affinity, while the ortho-amino group provides a key interaction point.[7][8] Crucially, the iodine atom at the C4 position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions, allowing for the selective and efficient introduction of molecular diversity.
This guide moves beyond theoretical concepts to provide detailed, field-proven protocols for leveraging this powerful substrate in conjunction with Microwave-Assisted Organic Synthesis (MAOS). MAOS has revolutionized synthetic chemistry by dramatically reducing reaction times, often from many hours to mere minutes, while frequently improving reaction yields and purity profiles.[9][10][11][12] By exploiting the principles of dielectric heating, microwave synthesis provides rapid, uniform, and highly controlled heating, enabling transformations that are often sluggish or inefficient under conventional thermal conditions.[10][13] This application note will detail optimized microwave protocols for three indispensable transformations: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The Rationale for Microwave Synthesis: Precision, Speed, and Efficiency
Conventional heating methods, which rely on thermal conduction, are often slow and can lead to uneven temperature distribution, promoting the formation of side products. Microwave synthesis, in contrast, utilizes dielectric heating. Polar molecules within the reaction mixture align with the rapidly oscillating electric field of the microwaves, generating heat volumetrically and uniformly.[10] This "superheating" effect, achievable in sealed vessels, allows solvents to be heated far above their atmospheric boiling points, leading to dramatic rate accelerations.
Key Advantages of MAOS for Halogenated Pyridines:
-
Drastic Time Reduction: Complex coupling reactions that typically require 12-24 hours of reflux can often be completed in 10-30 minutes.[14][15][16]
-
Enhanced Yields & Purity: The rapid heating minimizes the time reactants are exposed to high temperatures, reducing the formation of thermal decomposition byproducts.[9][11]
-
Rapid Optimization: The ability to perform multiple experiments in a short timeframe makes MAOS an ideal tool for quickly screening catalysts, ligands, bases, and solvents to find optimal conditions.[13][17]
-
Improved Reproducibility: Modern monomodal microwave reactors provide precise control over temperature, pressure, and power, ensuring high reproducibility between runs.[17]
Below is a generalized workflow for setting up a microwave-assisted experiment, which forms the basis for the specific protocols that follow.
Caption: General workflow for microwave-assisted synthesis.
Protocol 1: Suzuki-Miyaura C-C Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds, particularly for creating the biaryl and heteroaryl-aryl linkages prevalent in kinase inhibitors.[4][18] Microwave irradiation dramatically accelerates this transformation, making it a highly efficient method for library synthesis.[19][20][21]
Detailed Step-by-Step Methodology
-
Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 238 mg, 1.0 mmol).
-
Addition of Coupling Partners: Add the desired aryl- or heteroarylboronic acid (1.3 equiv.).
-
Catalyst and Base: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.02 - 0.05 equiv.), and a base, such as K₂CO₃ (2.0 equiv.) or Ba(OH)₂ (1.8 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 3:1 or 4:1 v/v, 4 mL).
-
Reaction Setup: Securely seal the vial with a septum cap.
-
Microwave Irradiation: Place the vial in the microwave reactor. Irradiate the mixture at a set temperature of 150 °C for 15-30 minutes with magnetic stirring. Maximum power should be set to allow for rapid heating.
-
Work-up: After the reaction has cooled to room temperature, dilute the mixture with ethyl acetate. Filter through a pad of celite to remove the catalyst. Wash the filtrate with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Data Presentation & Causality
| Component | Role & Scientific Rationale | Typical Parameters |
| Catalyst | Pd(PPh₃)₄ is a robust Pd(0) source. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. | 2-5 mol% |
| Base | Activates the boronic acid to form a more nucleophilic boronate complex, facilitating transmetalation. K₂CO₃ is a common choice. | 2.0 equivalents |
| Solvent | A dioxane/water mixture is effective at dissolving both the organic substrate and the inorganic base. Degassing is crucial to prevent oxidation of the Pd(0) catalyst. | 3:1 to 5:1 Dioxane/H₂O |
| Temperature | 150 °C provides sufficient energy to overcome activation barriers, enabled by the sealed-vessel capability of microwave reactors. | 120-150 °C |
| Time | Microwave heating drastically reduces reaction times compared to the 18+ hours often needed for conventional heating.[20] | 15-30 minutes |
Protocol 2: Sonogashira C-C Coupling
The Sonogashira coupling is the premier method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, creating structures that are key components in materials science and medicinal chemistry.[22][23] The reaction traditionally requires both palladium and copper co-catalysts. Microwave assistance provides rapid, controlled heating, which is particularly beneficial for minimizing the formation of the undesired alkyne homocoupling (Glaser) product.[22][24]
Detailed Step-by-Step Methodology
-
Inert Atmosphere: All steps should be performed under an inert atmosphere (Nitrogen or Argon).
-
Reagent Preparation: To a 10 mL microwave vial with a stir bar, add this compound (1.0 equiv., e.g., 238 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (0.03 equiv.), and Copper(I) Iodide (CuI) (0.05 equiv.).
-
Solvent and Base: Add a suitable anhydrous, degassed solvent such as DMF or Toluene (4 mL), followed by an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (1.2 equiv.).
-
Reaction Setup: Seal the vial and place it in the microwave reactor.
-
Microwave Irradiation: Irradiate at 120 °C for 10-25 minutes . Monitor pressure to ensure it remains within safe limits.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through celite. Wash the filtrate with saturated aqueous NH₄Cl solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer (Na₂SO₄), filter, and concentrate. Purify via flash chromatography.
Data Presentation & Causality
| Component | Role & Scientific Rationale | Typical Parameters |
| Pd Catalyst | PdCl₂(PPh₃)₂ is a common pre-catalyst that forms the active Pd(0) species in situ. | 2-5 mol% |
| Cu(I) Co-catalyst | CuI reacts with the alkyne to form a copper acetylide, which undergoes rapid transmetalation with the palladium complex.[23] | 5-10 mol% |
| Amine Base | Acts as both a base to neutralize the HI byproduct and as a solvent. Must be anhydrous. | 2.5 equivalents |
| Temperature | A temperature of 120 °C is typically sufficient to drive the reaction to completion quickly without excessive side reactions. | 100-120 °C |
| Time | Microwave heating accelerates the catalytic turnover, allowing for completion in minutes versus several hours conventionally.[22] | 10-25 minutes |
Protocol 3: Buchwald-Hartwig C-N Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[25] It has largely replaced harsher classical methods. For substrates like this compound, the reaction proceeds with high regioselectivity at the C-I bond.[26] Microwave irradiation is exceptionally effective for this transformation, reducing reaction times from over 24 hours to as little as 10 minutes.[15][16]
Detailed Step-by-Step Methodology
-
Inert Atmosphere: This reaction is highly sensitive to air and moisture. Perform all additions in a glovebox or under a strict inert atmosphere.
-
Reagent Preparation: In a microwave vial, combine this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), a palladium pre-catalyst such as Pd₂(dba)₃ (0.05 equiv.), and a bulky phosphine ligand like XPhos (0.07 equiv.).
-
Base and Solvent: Add a strong, non-nucleophilic base, typically Sodium tert-butoxide (t-BuONa) (1.4 equiv.). Add an anhydrous, degassed solvent like Toluene or 1,4-Dioxane (4 mL).
-
Reaction Setup: Seal the vial tightly and remove it from the glovebox.
-
Microwave Irradiation: Place the vial in the reactor and irradiate at 130-150 °C for 10-30 minutes .
-
Work-up: After cooling, carefully quench the reaction with water. Dilute with an organic solvent (e.g., DCM or Ethyl Acetate) and filter through celite. Wash the organic phase with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by flash chromatography.
Data Presentation & Causality
| Component | Role & Scientific Rationale | Typical Parameters |
| Pd Pre-catalyst | Pd₂(dba)₃ is a stable Pd(0) source that is activated by the phosphine ligand. | 2.5-5 mol% Pd |
| Ligand | Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, BINAP) are critical. They promote the rate-limiting reductive elimination step and stabilize the catalytic species.[15][25][26] | 1.4x equivalents relative to Pd |
| Base | A strong, non-nucleophilic base is required to deprotonate the amine, forming the active amide nucleophile. t-BuONa is highly effective. | 1.4-2.5 equivalents |
| Temperature | Higher temperatures are often needed for C-N coupling, which is readily and safely achieved in a microwave reactor. | 130-150 °C |
| Time | The most significant advantage of MAOS for this reaction is the dramatic acceleration, making it suitable for high-throughput synthesis.[16][27] | 10-30 minutes |
Optimization and Troubleshooting
Even with optimized protocols, challenges can arise. A logical approach to optimization is key.
Caption: Decision tree for optimizing cross-coupling reactions.
Conclusion
This compound is a high-value building block for constructing complex molecules targeted at challenging biological systems. When its synthetic potential is combined with the speed and efficiency of microwave-assisted synthesis, the path from concept to compound is significantly shortened. The protocols detailed in this guide provide a robust and validated starting point for researchers, scientists, and drug development professionals to accelerate their discovery programs. By understanding the causality behind the experimental choices, users can not only replicate these methods but also intelligently adapt them to new and challenging synthetic targets.
References
- 1. nbinno.com [nbinno.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of novel kinase inhibitors using click chemistry | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological activity of 5-fluoro-4'-thiouridine and some related nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. royalsocietypublishing.org [royalsocietypublishing.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Microwave-assisted Suzuki-Miyaura couplings on α-iodoenaminones - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 22. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
- 23. benchchem.com [benchchem.com]
- 24. Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Application Note: Strategic Derivatization of the Amino Group on 5-Fluoro-4-iodopyridin-2-amine for Accelerated Drug Discovery
Abstract
5-Fluoro-4-iodopyridin-2-amine is a privileged scaffold in modern medicinal chemistry, offering multiple, orthogonally reactive sites for molecular elaboration.[1] Its structure, featuring a nucleophilic amino group, a site for cross-coupling (iodine), and an electron-withdrawing fluorine atom, makes it a versatile starting material for the synthesis of diversified chemical libraries.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic derivatization of the C2-amino group. We present field-proven protocols for N-acylation, N-sulfonylation, and N-arylation, explaining the causality behind experimental choices and providing self-validating, step-by-step methodologies to empower the rapid generation of novel analogues for screening and lead optimization.
Introduction: The Strategic Value of this compound
The pyridine ring is a cornerstone of numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.[2] The specific substitution pattern of this compound presents a unique synthetic opportunity. The C4-iodo and C2-amino groups can be functionalized using distinct sets of chemical reactions, allowing for a modular and systematic exploration of the surrounding chemical space. While the iodo group is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), the exocyclic amino group is a potent nucleophile, ideal for forming stable amide, sulfonamide, and C-N bonds to other aromatic systems.
This guide focuses exclusively on the derivatization of the 2-amino position, a critical step in modifying the molecule's polarity, hydrogen bonding capacity, and overall conformation—all key determinants of biological activity.
N-Acylation: Robust Amide Bond Formation
The formation of an amide bond is one of the most fundamental and reliable reactions in medicinal chemistry. Acylation of the 2-amino group introduces a carbonyl moiety, which can act as a hydrogen bond acceptor, and provides a vector for introducing a vast array of R-groups, profoundly influencing the compound's steric and electronic profile.
Mechanistic Rationale
The reaction proceeds via nucleophilic attack of the amino group on the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride or anhydride). A non-nucleophilic base is required to scavenge the resulting acid (HCl), driving the reaction to completion and preventing protonation of the starting amine. The choice of base is critical; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common, while pyridine can serve as both a base and a catalyst.
Detailed Protocol: Synthesis of N-(5-Fluoro-4-iodopyridin-2-yl)benzamide
Materials:
-
This compound (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (solvent and base)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction.
-
Base Addition: Add TEA (1.5 eq) to the stirred solution.
-
Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate (triethylammonium chloride) may form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize excess acyl chloride and HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to afford the pure amide product.
Data & Considerations
| Acylating Agent | Base | Typical Yield | Key Considerations |
| Acetyl Chloride | Pyridine | >90% | Highly reactive; perform at 0 °C. |
| Benzoyl Chloride | TEA in DCM | 85-95% | Standard conditions, generally clean reaction. |
| Isobutyryl Chloride | DIPEA in DCM | 80-90% | DIPEA is preferred for sterically hindered substrates. |
| Acetic Anhydride | Pyridine | >90% | Less reactive than acyl chlorides; may require gentle heating.[3] |
Workflow for N-Acylation
Caption: Workflow for the N-acylation of this compound.
N-Sulfonylation: Installation of the Sulfonamide Pharmacophore
The sulfonamide group is a key pharmacophore found in a wide range of drugs, including antibacterials, diuretics, and kinase inhibitors. It acts as a rigid, non-basic hydrogen bond donor and acceptor. N-sulfonylation of the 2-amino group provides a synthetically straightforward entry into this important chemical class.
Mechanistic Rationale
Similar to acylation, N-sulfonylation involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base, with pyridine being an excellent choice as it can also act as a nucleophilic catalyst, forming a highly reactive pyridinium-sulfonyl intermediate. The use of a dedicated catalyst like 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially with less reactive amines.
Detailed Protocol: Synthesis of N-(5-Fluoro-4-iodopyridin-2-yl)-4-methylbenzenesulfonamide
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonyl chloride (Tosyl-Cl) (1.2 eq)
-
Pyridine, anhydrous (solvent and base)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, optional catalyst)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Setup: In a flame-dried flask under N₂, dissolve this compound (1.0 eq) in anhydrous pyridine. If desired, add DMAP (0.1 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add p-Toluenesulfonyl chloride (1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC or LC-MS.
-
Work-up: Pour the reaction mixture into ice-cold 1M HCl to neutralize the pyridine. A precipitate may form.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude material via silica gel chromatography (hexane/ethyl acetate gradient) to yield the pure sulfonamide.
Data & Considerations
| Sulfonyl Chloride | Base/Catalyst | Typical Yield | Key Considerations |
| Tosyl-Cl | Pyridine | 80-90% | Standard, reliable reaction. |
| Mesyl-Cl | Pyridine/DMAP | 75-85% | Mesyl chloride is highly reactive; maintain low temperature. |
| Dansyl-Cl | NaHCO₃ in Acetone/H₂O | 70-80% | Produces a fluorescent derivative useful for analytics.[4] |
Workflow for N-Sulfonylation
Caption: Workflow for the N-sulfonylation of this compound.
N-Arylation: Buchwald-Hartwig C-N Cross-Coupling
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[5] While it is most often used to couple an amine to an aryl halide, it can be employed here to couple the 2-amino group of our scaffold with a different aryl halide (e.g., an aryl bromide), creating complex diarylamine structures. This requires careful selection of the catalyst system to favor reaction at the N-H bond over oxidative addition into the C-I bond of the starting material.
Mechanistic Rationale & Selectivity
The catalytic cycle involves the oxidative addition of a palladium(0) catalyst to the aryl halide (Ar-X), followed by coordination of the aminopyridine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[6] To achieve selectivity for N-arylation of the 2-amino group without reacting at the 4-iodo position, a less reactive aryl halide coupling partner (e.g., an electron-rich aryl bromide or chloride) is preferred. The choice of a sterically hindered phosphine ligand is critical to facilitate the reductive elimination step.[5]
Detailed Protocol: Synthesis of N-phenyl-(5-fluoro-4-iodopyridin-2-yl)amine
Materials:
-
This compound (1.5 eq)
-
Bromobenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol% Pd)
-
XPhos (4 mol%) or BINAP (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried Schlenk tube or microwave vial, add Pd₂(dba)₃ (0.01 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq) under an inert atmosphere.
-
Reagent Addition: Add this compound (1.5 eq) and bromobenzene (1.0 eq).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C with vigorous stirring for 12-24 hours. For microwave-assisted reactions, 30-60 minutes at 120-140 °C is often sufficient.[7] Monitor reaction completion by LC-MS.
-
Cooling & Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Work-up: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the crude product by silica gel chromatography to isolate the desired N-arylated product.
Data & Considerations
| Aryl Halide | Ligand | Base | Typical Yield | Key Considerations |
| Bromobenzene | XPhos | NaOtBu | 60-75% | XPhos is a robust ligand for many C-N couplings.[8] |
| 4-Bromoanisole | BINAP | Cs₂CO₃ | 65-80% | Cesium carbonate is a milder base, useful for sensitive substrates. |
| 2-Chlorotoluene | RuPhos | K₃PO₄ | 50-65% | Aryl chlorides are less reactive and may require more active catalyst systems. |
Workflow for N-Arylation
Caption: Workflow for the Buchwald-Hartwig N-arylation of this compound.
Conclusion
The 2-amino group of this compound is a versatile handle for synthetic elaboration, providing reliable access to amides, sulfonamides, and complex diarylamines. The protocols detailed in this note for N-acylation, N-sulfonylation, and N-arylation are robust, scalable, and grounded in well-established chemical principles. By carefully selecting reagents and conditions, researchers can selectively functionalize the amino group while preserving the C4-iodo moiety for subsequent cross-coupling reactions, thereby maximizing the synthetic potential of this valuable building block in the pursuit of new therapeutic agents.
References
- 1. This compound | 1649470-53-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Products from 5-Fluoro-4-iodopyridin-2-amine Reactions
Welcome to the technical support center for purifying reaction products derived from 5-Fluoro-4-iodopyridin-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The unique electronic and steric properties conferred by the fluoro, iodo, and amino substituents present specific challenges in purification that require careful consideration.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common purification issues, ensuring the isolation of your target compounds with high purity and yield.
General Purification Workflow
A systematic approach is crucial for successfully purifying products from reactions involving this compound. The following workflow provides a logical sequence of steps from the initial reaction work-up to the final characterization of the purified compound.
Caption: General experimental workflow for product purification.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of derivatives of this compound, particularly after common cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1][2]
Issue 1: Poor Separation and Peak Tailing in Column Chromatography
Question: My product streaks badly on the silica gel column, leading to poor separation and mixed fractions. What's causing this and how can I fix it?
Answer: This is the most common issue when purifying pyridine-containing compounds. The basicity of both the pyridine nitrogen and the 2-amino group leads to strong, non-ideal interactions with the acidic silanol groups on the surface of standard silica gel.[3][4] This causes tailing, where the compound elutes slowly and over a large volume of solvent.
Possible Causes & Solutions
| Cause | Explanation | Solution |
| Acidic Stationary Phase | The lone pairs on your compound's nitrogen atoms interact strongly with acidic silanol (Si-OH) groups on the silica surface. | 1. Basic Modifier: Add a small amount of a basic modifier like triethylamine (Et₃N) or pyridine (0.1-1%) to your eluent system. This neutralizes the most acidic sites on the silica, improving peak shape.[3]2. Deactivated Silica: Prepare a slurry of silica gel in your eluent containing 1% Et₃N, let it stand for an hour, and then pack the column. |
| Inappropriate Stationary Phase | Standard silica gel is highly acidic and may not be suitable for your compound. | 1. Use Alumina: Switch to a different stationary phase like neutral or basic alumina, which lacks the acidic silanol groups.[5]2. Reversed-Phase: For highly polar products, consider reversed-phase (C18) chromatography where polar compounds elute first. |
| Compound Overloading | Loading too much crude material onto the column can exceed its capacity, leading to broad peaks and poor separation. | 1. Reduce Load: Use a larger column or reduce the amount of material being purified. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. |
| Inappropriate Solvent System | The chosen eluent may be too polar or not polar enough, or it may not effectively disrupt the interaction with the stationary phase. | 1. Optimize with TLC: Systematically test different solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) on a TLC plate. Add 1% Et₃N to the TLC jar to mimic column conditions.[6]2. Use a Stronger Modifier: In some cases, a solvent like methanol in a DCM/MeOH system is better at disrupting the strong interactions causing tailing. |
Issue 2: Product Decomposition During Purification
Question: My yield is very low after column chromatography, and I see multiple new spots on the TLC of my collected fractions that weren't in the crude mixture. I suspect my product is decomposing.
Answer: Product instability, particularly for organoiodine compounds, on acidic stationary phases is a significant concern.[5] The combination of acidic silica and prolonged contact time can lead to degradation.
Caption: Troubleshooting workflow for suspected product decomposition.
Solutions to Mitigate Decomposition:
-
Stability Test: Before committing to a large-scale column, perform a stability test. Spot your crude material on a silica TLC plate, let it sit on the benchtop for an hour, and then elute it. If new spots appear or the product spot diminishes, it confirms instability on silica.[3]
-
Use Flash Chromatography: Minimize the time your compound spends on the column by using flash chromatography with positive pressure, rather than gravity chromatography.[6]
-
Alternative Purification: If the product is highly unstable, avoid chromatography altogether. Explore other methods like recrystallization, acid/base extraction, or preparative HPLC with a shorter run time.
-
Protect from Light: Iodinated compounds can be light-sensitive. Protect your reaction and purification setup from direct light by covering flasks and columns with aluminum foil.
Issue 3: Persistent Palladium Catalyst Contamination
Question: My final product's NMR spectrum shows broad, messy baseline humps, and the material has a dark, grayish color. How do I remove residual palladium catalyst?
Answer: Residual palladium from cross-coupling reactions is a common impurity that can be difficult to remove. It often coordinates to the nitrogen atoms in your product, making it "stick." This is particularly problematic in pharmaceutical development where metal contamination must be minimized.
Effective Removal Strategies:
-
Aqueous Washes: During the work-up, wash the organic layer with a solution that can complex with palladium. An aqueous solution of sodium thiosulfate can be effective for removing both iodine-containing impurities and some forms of palladium.[7]
-
Filtration through Celite: After the reaction, dilute the mixture with a solvent like ethyl acetate and filter it through a pad of Celite®. This is very effective at removing precipitated palladium black.[8][9]
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through Celite. Be aware that this can sometimes lead to loss of product due to adsorption.
-
Metal Scavengers: If other methods fail, consider using commercially available metal scavengers. These are functionalized silica gels or polymers designed to bind and remove specific metals from solution.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for column chromatography of a Suzuki coupling product of this compound?
A1: A gradient of ethyl acetate in hexanes (or heptane) is a very common and effective starting point. Begin with a low polarity eluent (e.g., 5-10% ethyl acetate in hexanes) and gradually increase the polarity. Always add ~1% triethylamine to both solvents to prevent tailing.[3] For more polar products, a dichloromethane/methanol system may be necessary.
Q2: Can I use an acid/base extraction to purify my product?
A2: Yes, this can be a powerful technique, especially if your impurities are neutral. You can dissolve your crude mixture in an organic solvent (like ethyl acetate or DCM) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic pyridine product will move to the aqueous layer. Then, basify the aqueous layer with NaOH or NaHCO₃ and extract your pure product back into an organic solvent. Always test this on a small scale first to ensure your product is stable to the pH changes and doesn't precipitate at the interface.
Q3: My reaction involves a Buchwald-Hartwig amination. Are there special purification considerations?
A3: Yes. Buchwald-Hartwig reactions often use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2][10] These ligands and their corresponding oxides can be greasy, non-polar compounds that can co-elute with your product. Running a wider column with a very shallow solvent gradient can help resolve your product from these impurities. Sometimes, precipitating the product from a solvent system like ether/hexanes can leave the ligand impurities behind in the solution.
Q4: Is recrystallization a viable option for these types of compounds?
A4: Absolutely. If your product is a solid, recrystallization is an excellent and scalable method for achieving high purity. The challenge is finding the right solvent or solvent pair. Common systems for pyridine derivatives include ethanol/water, ethyl acetate/hexanes, or isopropanol. The presence of fluorine can influence crystal packing, so screening several solvents may be necessary.[11][12]
Key Experimental Protocols
Protocol 1: General Procedure for Column Chromatography with Basic Modifier
-
Prepare Eluent: Prepare your chosen solvent system (e.g., 80:20 Hexane:Ethyl Acetate). Add triethylamine to a final concentration of 1% v/v.
-
Pack the Column (Wet Slurry Method): In a beaker, mix silica gel with your initial, low-polarity eluent to form a slurry. Pour the slurry into the column and use gentle pressure or tapping to create a well-packed, uniform bed.[13]
-
Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or the column eluent. Pre-adsorb the sample onto a small amount of silica gel by adding silica to the solution and evaporating the solvent until a dry, free-flowing powder is obtained.[14] Carefully add this powder to the top of the column bed.
-
Elute the Column: Begin eluting with the low-polarity solvent, collecting fractions. Gradually increase the polarity of the eluent according to your TLC analysis to elute your product.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine is volatile and will be removed during this step.
Protocol 2: Standard Aqueous Work-up for Cross-Coupling Reactions
-
Cool the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature.
-
Dilute: Dilute the reaction mixture with an organic solvent like ethyl acetate or methyl tert-butyl ether (MTBE).
-
Filter (if necessary): If a precipitate (like palladium black) is present, filter the mixture through a pad of Celite, washing the pad with additional solvent.[9]
-
Wash: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) to neutralize any acidic residues.
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) if residual iodine is suspected (indicated by a purple/brown color).[7]
-
Water.
-
Saturated aqueous sodium chloride (brine) to aid in separating the layers and remove residual water.
-
-
Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Column chromatography - Wikipedia [en.wikipedia.org]
- 7. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 13. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 14. reddit.com [reddit.com]
Technical Support Center: Sonogashira Reactions of 5-Fluoro-4-iodopyridin-2-amine
Welcome to the technical support center for troubleshooting Sonogashira reactions, with a specific focus on the coupling of 5-fluoro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this powerful C-C bond-forming reaction. Here, we will delve into the mechanistic underpinnings of common byproduct formations and provide actionable, field-proven strategies to optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should expect in the Sonogashira coupling of this compound?
When working with this compound, you are likely to encounter three primary byproducts that can complicate purification and reduce the yield of your desired product:
-
Alkyne Homocoupling (Glaser or Hay Coupling): This is the dimerization of your terminal alkyne coupling partner, resulting in a symmetrical 1,3-diyne. This side reaction is often promoted by the presence of oxygen and the copper(I) co-catalyst.[1][2][3]
-
Aryl Homocoupling: This involves the coupling of two molecules of the this compound starting material to form a biaryl compound.
-
Hydrodehalogenation (Deiodination): In this process, the iodine atom on the pyridine ring is replaced by a hydrogen atom, leading to the formation of 5-fluoro-pyridin-2-amine. This can be a significant issue with highly active catalyst systems and certain reaction conditions.[4][5]
Q2: Why is alkyne homocoupling so prevalent, and how does the copper co-catalyst contribute to it?
Alkyne homocoupling, often referred to as Glaser or Hay coupling, is a copper-catalyzed oxidative process.[2][6][7] The copper(I) co-catalyst, essential for the Sonogashira catalytic cycle, can also react with the terminal alkyne to form a copper acetylide. In the presence of an oxidant, typically atmospheric oxygen, this intermediate can undergo oxidative dimerization to yield the homocoupled diyne.[2][3][8] While the copper co-catalyst accelerates the desired cross-coupling, it can also promote this undesired pathway, especially if the reaction is not performed under strictly inert conditions.[1][2]
Q3: My reaction is sluggish, and I'm observing a significant amount of starting material decomposition. What could be the cause?
With electron-deficient heterocyclic substrates like this compound, several factors can lead to a sluggish reaction and decomposition. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can affect the reactivity of the aryl iodide. Additionally, higher reaction temperatures, often required for less reactive substrates, can lead to the decomposition of the starting materials or the desired product.[9][10] The choice of base and solvent is also critical; an inappropriate combination can lead to side reactions or poor solubility, hindering the reaction progress.[11][12]
Q4: Is it possible to run a Sonogashira reaction without a copper co-catalyst to avoid homocoupling?
Yes, "copper-free" Sonogashira protocols have been developed precisely to mitigate the issue of alkyne homocoupling.[1][13] These methods typically require more active palladium catalysts, different ligands, and sometimes higher reaction temperatures to facilitate the direct transmetalation of the alkyne to the palladium center.[3] While this approach effectively eliminates Glaser coupling, it may require more rigorous optimization of other reaction parameters to achieve high yields.[2][13]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Sonogashira coupling of this compound.
Issue 1: Predominant Formation of Alkyne Homocoupling Byproduct
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of a symmetrical diyne corresponding to the dimerization of the alkyne starting material, observable by TLC, GC-MS, or NMR.
Causality: The primary cause is the copper-catalyzed oxidative homocoupling of the terminal alkyne (Glaser/Hay coupling).[2][6][7] This is exacerbated by the presence of oxygen in the reaction mixture.
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| 1. Ensure Rigorous Inert Atmosphere | Oxygen is a key promoter of Glaser coupling.[1] Excluding it from the reaction is the first and most critical step. | 1. Use oven-dried glassware and allow it to cool under a stream of inert gas (Argon or Nitrogen). 2. Degas all solvents and liquid reagents by sparging with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method (3 cycles). 3. Assemble the reaction under a positive pressure of inert gas. |
| 2. Reduce Copper Catalyst Loading | While catalytic, excess copper can accelerate the undesired homocoupling pathway.[14] | 1. Start with a reduced loading of the copper(I) source (e.g., 0.5-2 mol% of CuI). 2. Titrate the copper loading in small increments in subsequent optimization reactions to find the optimal balance between cross-coupling and homocoupling. |
| 3. Slow Addition of the Alkyne | Adding the alkyne slowly via a syringe pump can maintain a low instantaneous concentration, disfavoring the bimolecular homocoupling reaction.[14] | 1. Prepare a solution of the terminal alkyne in a degassed solvent. 2. Add this solution to the reaction mixture over several hours using a syringe pump. |
| 4. Switch to a Copper-Free Protocol | Completely eliminates the possibility of copper-catalyzed homocoupling.[13] | 1. Omit the copper(I) salt from the reaction. 2. Increase the palladium catalyst loading slightly (e.g., from 2 mol% to 5 mol%). 3. Consider using a more electron-rich and bulky phosphine ligand to facilitate the copper-free pathway.[15] |
Issue 2: Significant Formation of Hydrodehalogenated Byproduct
Symptoms:
-
Presence of 5-fluoro-pyridin-2-amine in the crude reaction mixture.
-
Reduced mass balance, as the dehalogenated product can be more volatile.
Causality: Hydrodehalogenation occurs when the aryl halide is reduced, replacing the iodine with a hydrogen atom. This can be promoted by certain bases, solvents (especially alcohols), or impurities that can act as hydride sources.[4][5]
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| 1. Change the Solvent System | Alcoholic solvents can be a source of hydrides, leading to dehalogenation.[4] | 1. Replace protic solvents like methanol or ethanol with aprotic polar solvents such as DMF, DMSO, or NMP, or non-polar solvents like toluene or dioxane.[11] 2. Ensure all solvents are anhydrous. |
| 2. Modify the Base | The choice of base can influence the extent of dehalogenation.[12] Amine bases can sometimes contribute to this side reaction. | 1. Switch from an amine base like triethylamine or diisopropylamine to an inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Ensure the base is finely powdered and dried before use. |
| 3. Optimize the Ligand | The ligand on the palladium catalyst plays a crucial role. Bulky, electron-rich ligands can favor the desired cross-coupling over dehalogenation.[4][15] | 1. Screen a panel of phosphine ligands, such as XPhos, SPhos, or bulky N-heterocyclic carbene (NHC) ligands. 2. Start with a ligand-to-palladium ratio of 2:1 and adjust as needed. |
Issue 3: Low Conversion and/or Reaction Stalls
Symptoms:
-
A significant amount of this compound remains unreacted after an extended period.
-
The reaction appears to stop before completion.
Causality: Low conversion can be due to catalyst deactivation, insufficient reaction temperature, or poor solubility of reagents. The electron-deficient nature of the pyridine ring can make oxidative addition, often the rate-determining step, more challenging.[2]
Troubleshooting Strategies:
| Strategy | Rationale | Step-by-Step Protocol |
| 1. Increase Reaction Temperature | For less reactive aryl halides, higher temperatures may be necessary to overcome the activation barrier for oxidative addition.[9] | 1. Incrementally increase the reaction temperature in 10-20 °C intervals. 2. For temperatures above the solvent's boiling point, use a sealed reaction vessel (e.g., a microwave vial or pressure tube). |
| 2. Screen Different Palladium Catalysts/Ligands | The choice of palladium source and ligand is critical for catalyst activity and stability. | 1. Try different palladium precatalysts, such as Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂ in combination with a suitable ligand. 2. Experiment with more robust and electron-rich ligands that can stabilize the palladium catalyst and promote oxidative addition.[15] |
| 3. Evaluate Solvent and Base Compatibility | Poor solubility of the starting materials or the base can lead to a stalled reaction.[11][12] | 1. Choose a solvent in which all components, including the base, are reasonably soluble. Aprotic polar solvents like DMF or NMP are often good choices.[11] 2. If using an inorganic base, ensure it is finely ground to maximize its surface area. |
Visualizing the Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Sonogashira catalytic cycle and the major off-cycle pathways leading to common byproducts.
Caption: Competing pathways in the Sonogashira reaction.
Experimental Protocol: Optimized Sonogashira Coupling of this compound
This protocol is a starting point and may require further optimization based on the specific alkyne used.
Materials:
-
This compound (1 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (2.5 mol%)
-
Triethylamine (TEA) (3 equivalents)
-
Anhydrous, degassed THF or DMF
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by triethylamine.
-
Add the terminal alkyne dropwise to the stirring mixture at room temperature.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
By understanding the underlying mechanisms of byproduct formation and systematically applying these troubleshooting strategies, you can significantly improve the success rate of your Sonogashira reactions involving this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. books.rsc.org [books.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Glaser coupling - Wikipedia [en.wikipedia.org]
- 7. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. reddit.com [reddit.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. books.lucp.net [books.lucp.net]
- 12. benchchem.com [benchchem.com]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig Amination Technical Support Center: Optimizing Bases and Solvents
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical choices of base and solvent in C-N cross-coupling reactions. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig amination?
A1: The base is crucial for one of the key steps in the catalytic cycle: the deprotonation of the amine nucleophile.[1] After the initial oxidative addition of the aryl halide to the Pd(0) complex, the amine coordinates to the palladium center. The base then removes a proton from the coordinated amine, forming a palladium-amido complex.[2][3] This step is essential for the subsequent reductive elimination that forms the desired C-N bond and regenerates the active Pd(0) catalyst.[4][5] The choice of base strength is critical; it must be strong enough to deprotonate the amine-palladium complex but not so strong that it causes decomposition of sensitive functional groups on the substrates.[4][6]
Q2: How do I select an appropriate base for my specific substrates?
A2: Base selection is highly dependent on the pKa of the amine and the functional group tolerance of your starting materials.[6]
-
For aliphatic amines and other weakly acidic nucleophiles: Strong bases are typically required. Sodium tert-butoxide (NaOtBu, pKaH ≈ 19) is the most common and often most effective choice, promoting high reaction rates.[4][5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong base that is useful for low-temperature amininations and substrates with protic functional groups.[5]
-
For more acidic nucleophiles (e.g., anilines, amides) or base-sensitive substrates: Weaker inorganic bases are preferred to avoid side reactions.[4][6] Cesium carbonate (Cs₂CO₃), potassium phosphate (K₃PO₄), and potassium carbonate (K₂CO₃) offer excellent functional group tolerance.[5] Cs₂CO₃ is often a good starting point due to its better solubility in common organic solvents compared to other inorganic bases.[4]
Q3: What are the key functions of the solvent in this reaction?
A3: The solvent plays multiple critical roles. Primarily, it must solubilize the reactants, catalyst, and base to facilitate the reaction.[4] Poor solubility is a common cause of reaction failure.[6] The solvent's polarity also influences the reaction mechanism. Nonpolar solvents can disfavor the formation of charged intermediates, while polar solvents may stabilize certain catalyst resting states, potentially slowing the reaction.[7][8][9] Additionally, the solvent's boiling point determines the accessible temperature range for the reaction.
Q4: Which solvents are generally recommended, and which should be avoided?
A4: A range of solvents are effective for Buchwald-Hartwig amination.
-
Recommended Solvents: Aprotic, non-polar to moderately polar solvents are the most common. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are frequently used.[4][5] Toluene is often a good first choice due to its ability to dissolve many organic substrates and its relatively high boiling point.[6] For greener alternatives, 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have proven effective and are considered more environmentally friendly.[10]
-
Solvents to Avoid: Chlorinated solvents (e.g., chloroform, dichloromethane), acetonitrile, and pyridine should be avoided as they can coordinate to the palladium center and inhibit catalysis.[4]
The Buchwald-Hartwig Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the critical steps where base and solvent play a role.
References
- 1. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 2. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald-Hartwig_reaction [chemeurope.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
Technical Support Center: Synthesis of 5-Fluoro-4-iodopyridin-2-amine and its Derivatives
Welcome to the technical support center for the synthesis of 5-Fluoro-4-iodopyridin-2-amine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable scaffold. The inherent electronic properties of the substituted pyridine ring present unique challenges, particularly concerning regioselectivity and reactivity. This document provides in-depth troubleshooting guides and frequently asked questions to address the specific issues you may encounter during your experiments.
I. Understanding the Core Challenge: Regioselectivity in Electrophilic Iodination
The primary hurdle in the synthesis of this compound is controlling the position of iodination. The pyridine ring's electron-deficient nature makes it generally resistant to electrophilic aromatic substitution. However, the substituents on the ring—an activating amino group at C2 and a deactivating but ortho-, para-directing fluorine at C5—create a complex electronic landscape.[1][2]
The C2-amino group is a powerful activating group that directs incoming electrophiles to the ortho (C3) and para (C6) positions. The C5-fluoro group, while deactivating the ring overall, also directs ortho (C4, C6) and para (C2). This interplay of directing effects often leads to a mixture of regioisomers, with the desired C4-iodo product being a minor component.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might face during the synthesis, offering potential causes and actionable solutions.
Issue 1: Low to No Yield of the Desired this compound
Question: I am attempting to iodinate 2-amino-5-fluoropyridine, but I'm getting very low yields of the C4-iodo product, or the reaction is not proceeding at all. What's going wrong?
Answer: This is a common and expected challenge. Several factors could be contributing to the low yield.
Potential Causes & Troubleshooting Steps:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Regioselectivity | The electronic directing effects of the amino and fluoro groups strongly favor iodination at the C3 and C6 positions. Your desired C4 product is electronically disfavored. | See Issue 2 for a detailed discussion on controlling regioselectivity. Direct iodination is likely not the optimal path. |
| Deactivation of the Pyridine Ring | The pyridine nitrogen and the C5-fluoro group are electron-withdrawing, making the ring less nucleophilic and resistant to electrophilic attack.[3] | Use a more potent electrophilic iodine source. Consider moving beyond I₂ to reagents like N-Iodosuccinimide (NIS), Iodine Monochloride (ICl), or 1,3-diiodo-5,5-dimethylhydantoin (DIH). These can be activated with a catalytic amount of a strong acid like trifluoroacetic acid.[4] |
| Suboptimal Reaction Conditions | Temperature, solvent, and reaction time can significantly impact the outcome of pyridine functionalization.[5] | Systematically screen reaction conditions. Start at room temperature and gradually increase the temperature. Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures. Screen a range of solvents from non-polar (e.g., dichloromethane) to polar aprotic (e.g., acetonitrile, DMF). |
| Starting Material Purity | Impurities in the starting 2-amino-5-fluoropyridine can inhibit the reaction or lead to unwanted side products. | Ensure the purity of your starting material. Recrystallization or column chromatography may be necessary.[5] |
Issue 2: Formation of the Wrong Isomer (e.g., 3-iodo or 6-iodo derivative)
Question: My reaction is working, but I'm isolating the 3-iodo or 6-iodo isomer instead of the desired 4-iodo product. How can I favor C4 iodination?
Answer: This is the crux of the synthetic challenge. Direct electrophilic iodination of 2-amino-5-fluoropyridine is highly likely to yield the 3-iodo isomer as the major product due to the powerful ortho-directing effect of the amino group. A patent for the synthesis of the constitutional isomer, 2-amino-5-fluoro-3-iodopyridine, utilizes iodine and silver sulfate, highlighting the propensity for C3 substitution.[6] Achieving C4 selectivity requires a more strategic approach.
References
- 1. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. researchgate.net [researchgate.net]
- 4. Troubleshooting [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis routes of 2-Amino-5-fluoro-3-iodopyridine [benchchem.com]
Troubleshooting guide for microwave-assisted reactions involving substituted pyridines
Welcome, researchers and innovators. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing microwave-assisted reactions involving substituted pyridines. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your experimental design. Pyridine's unique electronic properties and its prevalence in pharmaceuticals make it a critical scaffold, yet it presents distinct challenges in synthesis that microwave chemistry is uniquely poised to address.
Frequently Asked Questions (FAQs)
Section 1: Low Reaction Yield & Poor Conversion
Question 1: My reaction with a substituted pyridine is stalling, resulting in low conversion. I've increased the reaction time, but it's not improving. What's going on?
Answer: This is a classic issue that often points to insufficient energy input or thermal management, rather than just reaction time. In microwave chemistry, reaching and maintaining the target temperature is critical for overcoming the activation energy of challenging transformations, such as those involving the electron-deficient pyridine ring.[1]
Causality & Expert Analysis:
-
Poor Microwave Coupling: The entire reaction mixture (solvent, reactants, catalysts) must absorb microwave energy effectively to generate heat. If your solvent is a poor absorber (e.g., toluene, dioxane) and your reagents are present in low concentrations, the mixture may not be reaching the set temperature efficiently. Non-polar solvents can be heated, but only if other components in the mixture are highly absorbing.[2]
-
Temperature Measurement Error: Microwave reactors use external infrared (IR) sensors to measure the vessel's surface temperature. If your reaction volume is too small or the mixture is not being stirred effectively, the bulk solution temperature may be significantly lower than the sensor reading. This can lead to a false assumption that the reaction is proceeding at the target temperature.
-
Catalyst Inactivation: In metal-catalyzed reactions (e.g., Suzuki, Buchwald-Hartwig), the high temperatures achieved rapidly under microwave irradiation can sometimes lead to faster catalyst decomposition or deactivation than with conventional heating.
Troubleshooting Protocol:
-
Evaluate Your Solvent: The choice of solvent is the most critical factor. For reactions requiring high temperatures, switch from low-boiling solvents (e.g., methanol) to higher-boiling polar solvents like DMF, NMP, DMSO, or ethanol.[2] These solvents are excellent microwave absorbers and allow for higher temperatures to be reached safely in a sealed vessel.[2][3]
-
Introduce a Microwave Absorber: If you must use a low-absorbing solvent for solubility reasons, consider adding a small amount of a non-reactive, highly absorbing substance. Ionic liquids are particularly effective for this purpose as they absorb microwave irradiation with extreme efficiency.[2][4]
-
Ensure Proper Volume and Stirring: Always use a reaction volume that is appropriate for the vessel size (typically 2-5 mL for a 10 mL vial) and ensure the stir bar is rotating vigorously. This minimizes the temperature gradient between the vessel surface and the bulk solution.[5]
-
Consider a Catalyst Screen: If catalyst deactivation is suspected, perform a screen of different ligands or catalyst precursors. Sometimes, a more robust catalytic system is required to withstand the microwave conditions.
Question 2: I'm attempting a Suzuki coupling with a 2-bromopyridine, and the yield is much lower than with a corresponding bromobenzene derivative. Why is this and how can microwaves help?
Answer: This is a well-documented issue often referred to as the "2-pyridyl problem".[1] The nitrogen lone pair on the pyridine ring, particularly at the 2-position, can coordinate to the metal center of the catalyst (e.g., Palladium). This coordination can act as a product inhibition pathway, effectively poisoning the catalyst and shutting down the catalytic cycle.[1]
Expertise & Mechanistic Insight: Microwave irradiation provides a distinct advantage here. The rapid, high-energy heating can promote the dissociation of the pyridine-metal complex, freeing up the active catalytic sites and accelerating the desired reductive elimination step. This often leads to significantly higher yields and shorter reaction times compared to conventional heating methods, which may not provide enough thermal energy to overcome this product inhibition.[6][7]
Solutions:
-
Higher Temperatures: Use microwave heating to safely access temperatures (e.g., 120-150 °C) that would be difficult or slow to achieve with conventional oil baths. This provides the thermal energy needed to break the inhibitory catalyst-product bond.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can help stabilize the catalyst and promote the desired reaction pathway over catalyst inhibition.
-
Brønsted Acid Additives: In some cases, adding a mild Brønsted acid can protonate the pyridine nitrogen, preventing it from coordinating to the catalyst. This must be done cautiously to avoid side reactions. The Bohlmann-Rahtz pyridine synthesis, for example, is effectively catalyzed by a Brønsted acid under microwave conditions.[8]
Section 2: Side Product Formation & Purity Issues
Question 3: My microwave reaction is producing a lot of dark, insoluble material (charring), and the purity of my desired product is low. How can I prevent this?
Answer: Charring is a clear sign of decomposition due to excessive or uncontrolled heating. While microwave energy provides rapid heating, it can also lead to localized "hot spots" if not managed correctly.[9]
Causality & Expert Analysis:
-
Non-Uniform Heating: Microwave energy may not be absorbed uniformly throughout the reaction mixture. This can be due to poor stirring, the shape of the vessel, or the presence of highly absorbing solid materials (like a catalyst) in a less-absorbing solvent.[10][11] These hot spots can have temperatures far exceeding the setpoint, leading to thermal decomposition of sensitive reagents or products.
-
Inappropriate Power Settings: Using a "fixed power" mode can be problematic. The ability of a reaction mixture to absorb microwaves changes as it heats up. A constant high power input can lead to a thermal runaway. Modern reactors utilize a "power control" mode that automatically modulates the wattage to maintain the target temperature precisely.
-
Catalyst-Induced Hot Spots: Solid catalysts, especially metals on carbon supports (e.g., Pd/C), can absorb microwave energy very efficiently, creating superheated zones at the catalyst surface that can degrade the surrounding solution.[12]
Troubleshooting Protocol:
-
Optimize Stirring and Volume: As mentioned before, vigorous stirring is non-negotiable. It is the primary method for distributing heat and breaking up thermal gradients.
-
Use Temperature Control, Not Fixed Power: Always program your reaction using a target temperature and allow the instrument's feedback loop to control the power output.
-
Ramp Time: For sensitive substrates, program a "ramp time" (e.g., 2 minutes to reach 120 °C) instead of demanding an instantaneous temperature jump. This allows for more uniform initial heating.
-
Solvent Choice: A well-chosen, highly-absorbing solvent ensures more uniform bulk heating, reducing the likelihood of isolated hot spots.[2]
Section 3: Technical & Equipment-Related Issues
Question 4: I observed a spark or "arc" inside the microwave cavity during my reaction, which involved a metal catalyst. The reaction failed. What happened and is it safe?
Answer: This phenomenon is known as arcing . It occurs when microwave radiation interacts with conductive materials, such as bulk metals or even some heterogeneous catalysts, inducing a large electrical potential that discharges as a spark.[12][13] This is a serious issue that can damage the instrument and instantly ruin the reaction.
Expertise & Prevention:
-
Cause: Arcing is most common with solid, metallic catalysts that have particles of a sufficient size to act as an antenna for microwaves. While Pd/C is a very common catalyst, its use in microwave chemistry requires care.[12]
-
Safety First: If you observe arcing, stop the reaction immediately.
-
Solutions:
-
Disperse the Catalyst: Ensure the catalyst is well-suspended in the solvent before starting the microwave irradiation. A clump of solid catalyst is more likely to arc.
-
Use Specialized Catalysts: Some manufacturers offer catalysts specifically designed for microwave use, which may have different particle sizes or support materials.
-
Change Catalyst: If arcing persists, consider switching to a homogeneous catalyst (e.g., Pd(PPh₃)₄) which will be dissolved in the reaction medium and will not cause arcing.
-
Reduce Catalyst Loading: Use the minimum amount of catalyst necessary for the transformation.
-
Visualized Workflows & Data
To aid in your experimental design, the following resources summarize key decision-making processes and data.
Diagram 1: General Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing and solving common issues in microwave-assisted pyridine reactions.
Caption: A step-by-step workflow for troubleshooting common reaction problems.
Table 1: Common Solvents for Microwave-Assisted Synthesis
Choosing the right solvent is paramount for success. This table classifies common solvents based on their ability to absorb microwave energy, which dictates their heating efficiency.[2][4]
| Solvent | Boiling Point (°C) | Microwave Absorption | Key Considerations |
| High Absorbers | |||
| Ethanol | 78 | High | Excellent protic solvent, good for reaching moderate temperatures. |
| Dimethylformamide (DMF) | 153 | High | Very common, high boiling point allows for a wide temperature range. |
| Dimethyl Sulfoxide (DMSO) | 189 | High | Excellent absorber, very high boiling point for difficult reactions. |
| N-Methyl-2-pyrrolidone (NMP) | 202 | High | Similar to DMF but with an even higher boiling point. |
| Medium Absorbers | |||
| Acetonitrile (ACN) | 82 | Medium | Heats efficiently, but pressure can build up quickly above its boiling point. |
| Water | 100 | Medium | A green solvent, its properties change at high temperatures, making it suitable for some organic reactions.[2] |
| Low Absorbers | |||
| Tetrahydrofuran (THF) | 66 | Low | Heats poorly on its own. Requires polar reagents or additives to heat effectively. |
| Toluene | 111 | Low | Often used in conventional heating, but a very poor choice for microwave unless reagents are highly absorbing. |
| 1,4-Dioxane | 101 | Low | Similar limitations to Toluene and THF. |
Experimental Protocol: Solvent Screening for a Pyridine Synthesis
This protocol provides a detailed methodology for optimizing the solvent in a microwave-assisted reaction, using the Hantzsch pyridine synthesis as a model.[14]
Objective: To identify the optimal solvent for the microwave-assisted synthesis of a substituted pyridine, balancing reaction yield and purity.
Materials:
-
Aldehyde (e.g., Benzaldehyde)
-
β-Ketoester (e.g., Ethyl acetoacetate)
-
Ammonia source (e.g., Ammonium acetate)
-
Microwave vials (10 mL) with stir bars
-
Solvents for screening (e.g., Ethanol, DMF, Acetonitrile, Toluene - see Table 1)
-
Microwave Synthesizer
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a stock solution of your aldehyde, β-ketoester, and ammonium acetate in a suitable vessel to ensure homogeneity.
-
Vial Setup: In four separate 10 mL microwave vials, place a magnetic stir bar.
-
Solvent Addition: To each vial, add 3 mL of a different solvent to be screened:
-
Vial 1: Ethanol
-
Vial 2: DMF
-
Vial 3: Acetonitrile
-
Vial 4: Toluene (as a negative control for absorption)
-
-
Reactant Addition: Add an equimolar amount of the reactant mixture to each vial. For example, add 1.0 mmol of the aldehyde to each.
-
Sealing: Securely cap the vials using a crimper appropriate for the microwave system.
-
Microwave Program: Place the vials in the microwave reactor cavity. Program the following reaction conditions for all vials:
-
Target Temperature: 120 °C
-
Ramp Time: 1 minute
-
Hold Time: 10 minutes
-
Stirring: High
-
Power: Automatic power control (NOT fixed wattage)
-
-
Execution & Work-up: Run the microwave program. After the reaction is complete and the vials have cooled to a safe temperature (typically below 50 °C), carefully uncap them in a fume hood.
-
Analysis: Take an aliquot from each reaction mixture for analysis by TLC or LC-MS to determine the relative conversion to the product and the formation of any side products.
-
Evaluation: Compare the results. You will likely observe high conversion in Ethanol and DMF, moderate conversion in Acetonitrile, and very low conversion in Toluene.[2][15] This data will guide your choice for a larger-scale reaction. The reaction in DMF may proceed fastest due to its ability to reach higher temperatures efficiently.[15]
References
- 1. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mrlweb.mrl.ucsb.edu [mrlweb.mrl.ucsb.edu]
- 3. The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Solvent Choice for Microwave Synthesis [cem.com]
- 5. Improvement of Microwave Heating Uniformity Using Symmetrical Stirring [mdpi.com]
- 6. BJOC - Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects [beilstein-journals.org]
- 7. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 8. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. A new one-step synthesis of pyridines under microwave-assisted conditions [organic-chemistry.org]
Impact of steric hindrance on 5-Fluoro-4-iodopyridin-2-amine reactivity
Welcome to the technical support center for 5-Fluoro-4-iodopyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sterically challenging building block. Here, we address common issues encountered during cross-coupling reactions and provide in-depth, field-proven insights to ensure the success of your experiments.
Section 1: Understanding the Impact of Steric Hindrance
The unique substitution pattern of this compound presents distinct steric challenges that can significantly influence its reactivity in palladium-catalyzed cross-coupling reactions. The iodine atom at the 4-position is the primary site for oxidative addition, but its reactivity is modulated by the adjacent fluorine and amino groups.
The fluorine atom at the 5-position, while electronically withdrawing, also contributes to steric bulk around the reactive center. Similarly, the amino group at the 2-position can interact with the palladium catalyst, potentially influencing ligand coordination and the overall catalytic cycle. Understanding these steric and electronic effects is crucial for troubleshooting and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields in my Suzuki-Miyaura coupling reactions with this compound?
A1: Low yields in Suzuki-Miyaura couplings involving this substrate are often a direct consequence of steric hindrance. The substituents flanking the iodine at the 4-position can impede the approach of the palladium catalyst and the subsequent transmetalation step with the boronic acid or ester.
-
Troubleshooting Steps:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos have demonstrated success in coupling sterically hindered substrates.[1] These ligands promote the formation of a more reactive, monoligated palladium species, which can more readily access the sterically encumbered reaction site.
-
Catalyst Choice: While various palladium sources can be effective, pre-catalysts or well-defined Pd(0) sources like Pd₂(dba)₃ can sometimes offer improved reactivity over Pd(OAc)₂.
-
Base and Solvent: The choice of base is critical. Stronger, non-nucleophilic bases such as Cs₂CO₃ or K₃PO₄ are often more effective than weaker bases. The solvent system can also play a significant role; polar aprotic solvents like dioxane, THF, or DMF are commonly used.
-
Temperature: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential catalyst decomposition at excessively high temperatures.
-
Q2: I am struggling with Sonogashira couplings using this compound. What are the common pitfalls?
A2: Sonogashira reactions with this substrate can be challenging due to a combination of steric hindrance and potential side reactions.[2][3][4]
-
Troubleshooting Steps:
-
Catalyst System: The classic Pd/Cu co-catalyst system is often employed.[3][4] However, in cases of severe steric hindrance, copper-free Sonogashira conditions might be advantageous to minimize alkyne homocoupling (Glaser coupling).[3]
-
Ligand Choice: As with Suzuki couplings, bulky phosphine ligands can be beneficial. For less reactive alkynes, a more electron-rich and bulky phosphine ligand may improve the reaction outcome.[2]
-
Solvent and Base: Anhydrous and degassed solvents are crucial to prevent catalyst deactivation and side reactions.[2] Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common bases that also act as solvents or co-solvents.[4]
-
Inert Atmosphere: Rigorous exclusion of oxygen is paramount to prevent the undesired homocoupling of the terminal alkyne.[2][4]
-
Q3: My Buchwald-Hartwig amination reactions are sluggish or failing. How can I improve the outcome?
A3: The success of Buchwald-Hartwig amination is highly dependent on the ligand used, as this dictates the accessibility of the catalyst to both the aryl halide and the amine coupling partner.[5][6]
-
Troubleshooting Steps:
-
Ligand Selection is Key: For sterically demanding substrates, specialized biarylphosphine ligands are often necessary. Ligands such as RuPhos for secondary amines and BrettPhos for primary amines have been shown to be effective.[1]
-
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required to facilitate the deprotonation of the amine and promote the catalytic cycle.[5]
-
Reaction Temperature: These reactions often require elevated temperatures to proceed at a reasonable rate.
-
Catalyst Poisoning: The amino group on the pyridine ring can potentially coordinate to the palladium center and inhibit catalysis. The use of appropriate bulky ligands helps to mitigate this issue.
-
Visualizing the Impact of Steric Hindrance
Caption: Steric shielding of the reactive iodine by adjacent fluorine and amine groups.
Section 2: Troubleshooting Guides
Issue 1: Low Conversion in Suzuki-Miyaura Coupling
Symptoms:
-
Significant amount of starting material remains after the expected reaction time.
-
Formation of dehalogenated byproduct (5-fluoro-pyridin-2-amine).
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Insufficient Catalyst Activity | Increase catalyst loading slightly (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more active pre-catalyst or a Pd(0) source like Pd₂(dba)₃. | Steric hindrance can slow down the catalytic cycle, requiring a higher concentration of the active catalyst to achieve reasonable conversion. |
| Ineffective Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos. | These ligands promote the formation of a highly reactive, monoligated palladium species that can better access the sterically crowded reaction site.[1] |
| Suboptimal Base | Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. | A stronger base can facilitate the transmetalation step, which is often rate-limiting in sterically demanding couplings. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 10°C increments, monitoring for decomposition. | Higher temperatures provide the necessary energy to overcome the activation barrier for oxidative addition and subsequent steps. |
Issue 2: Competing Homocoupling in Sonogashira Reactions
Symptoms:
-
Formation of a significant amount of the symmetrical diyne byproduct (Glaser coupling product).
-
Low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Presence of Oxygen | Rigorously degas all solvents and reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[2][4] | Oxygen promotes the oxidative homocoupling of terminal alkynes, a common side reaction in copper-catalyzed Sonogashira couplings.[3][4] |
| High Copper Catalyst Concentration | Reduce the loading of the copper(I) co-catalyst (e.g., CuI) to the minimum effective amount. | While essential for the catalytic cycle, excess copper can accelerate the undesired Glaser coupling pathway.[4] |
| Slow Cross-Coupling Rate | Employ a more electron-rich and bulky phosphine ligand to accelerate the desired cross-coupling reaction.[2] Consider switching to copper-free conditions if homocoupling persists. | A faster cross-coupling reaction will outcompete the slower homocoupling side reaction. |
Issue 3: Catalyst Deactivation in Buchwald-Hartwig Amination
Symptoms:
-
Reaction stalls before reaching completion.
-
Formation of palladium black (precipitated palladium metal).
Possible Causes & Solutions:
| Cause | Recommended Solution | Rationale |
| Ligand Degradation | Ensure high-purity, air-stable ligands are used. Store ligands under an inert atmosphere. | Some phosphine ligands can be sensitive to air and moisture, leading to decomposition and catalyst deactivation. |
| Unfavorable Ligand:Palladium Ratio | Optimize the ligand-to-palladium ratio. Typically, a ratio of 1:1 to 2:1 is used. | An incorrect ratio can lead to the formation of inactive palladium species. |
| Inhibition by Substrate/Product | Use a ligand that is less prone to product inhibition. In some cases, slow addition of the amine can be beneficial. | The amino group on the pyridine ring or the product can coordinate to the palladium center and inhibit the catalytic cycle. |
Section 3: Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is a general starting point and may require further optimization for specific boronic acids/esters.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5 mol%)
-
K₃PO₄ (3 equivalents)
-
Anhydrous 1,4-dioxane
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and XPhos in a small amount of anhydrous 1,4-dioxane.
-
Add the catalyst solution to the Schlenk flask.
-
Add the remaining anhydrous 1,4-dioxane to the reaction mixture.
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100°C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Robust Sonogashira Coupling of this compound
This protocol is designed to minimize side reactions and improve yields.
Materials:
-
This compound
-
Terminal alkyne (1.2 - 1.5 equivalents)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
CuI (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add anhydrous DMF and anhydrous Et₃N.
-
Degas the mixture thoroughly.
-
Slowly add the terminal alkyne via syringe.
-
Heat the reaction to 50-70°C and monitor its progress.
-
Once the reaction is complete, cool to room temperature and filter through a pad of celite, washing with an organic solvent.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
Visualizing a General Cross-Coupling Workflow
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
References
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Characterization of 5-Fluoro-4-iodopyridin-2-amine
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. 5-Fluoro-4-iodopyridin-2-amine is a key building block in the synthesis of various pharmaceutical candidates, owing to its unique substitution pattern which allows for diverse downstream chemical modifications. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound, comparing it with structurally related analogues to provide a clear framework for its identification and characterization.
The Critical Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and widely used technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For a multi-substituted aromatic system like this compound, NMR is indispensable for confirming the precise regiochemistry of the substituents, which is a critical factor in its reactivity and biological activity.
Experimental Protocol for High-Resolution NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is paramount. The following methodology is recommended for the characterization of this compound.
Sample Preparation and Data Acquisition Workflow
Caption: A standardized workflow for NMR sample preparation and data acquisition.
Detailed Acquisition Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal resolution.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent signal for locking.
-
Concentration: 5-10 mg of the analyte in 0.6 mL of solvent.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~16 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Standard single-pulse with proton decoupling.
-
Spectral width: ~250 ppm.[1]
-
Number of scans: 1024 or more, depending on concentration.
-
Relaxation delay: 2 seconds.
-
The choice of a deuterated solvent is crucial to avoid a large interfering signal from the solvent's protons. The internal standard, tetramethylsilane (TMS), provides a reference point at 0 ppm for both ¹H and ¹³C spectra.
¹H NMR Spectral Analysis: A Comparative Approach
The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the two pyridine ring protons and the amine protons. The chemical shifts and coupling patterns of these protons are highly informative.
Molecular Structure and Key ¹H NMR Interactions
Caption: Molecular structure and anticipated proton-proton and proton-fluorine couplings.
Predicted ¹H NMR Data and Comparison with Analogues
| Compound | H-3 | H-6 | NH₂ | Key Coupling Constants (Hz) |
| This compound (Predicted) | ~6.5 ppm (d) | ~7.9 ppm (d) | ~4.8 ppm (br s) | ³JH6-F ≈ 8-10 Hz, ⁴JH3-F ≈ 2-4 Hz |
| 2-Aminopyridine [2][3][4] | ~6.47 ppm (dd) | ~8.05 ppm (d) | ~4.6 ppm (br s) | ³JH3-H4 ≈ 8.3 Hz, ³JH5-H6 ≈ 5.1 Hz, ⁴JH4-H6 ≈ 1.9 Hz |
| 2-Amino-5-fluoropyridine [5] | ~6.8 ppm (dd) | ~8.0 ppm (d) | ~4.5 ppm (br s) | ³JH6-F ≈ 3.4 Hz, ³JH3-H4 ≈ 9.1 Hz, ⁴JH4-F ≈ 8.0 Hz |
| 2-Amino-5-iodopyridine [6] | ~6.3 ppm (d) | ~8.2 ppm (d) | ~4.7 ppm (br s) | ³JH3-H4 ≈ 8.5 Hz, ⁴JH4-H6 ≈ 2.4 Hz |
Interpretation:
-
H-6: This proton is expected to be the most downfield-shifted aromatic proton due to its position adjacent to the electronegative nitrogen atom. It will appear as a doublet due to coupling with the fluorine at C-5 (³JHF). This three-bond coupling is typically in the range of 8-10 Hz.
-
H-3: This proton is situated between the amino group (electron-donating) and the iodine atom. It is expected to be the most upfield-shifted aromatic proton. It will also appear as a doublet due to a smaller four-bond coupling to the fluorine (⁴JHF), typically around 2-4 Hz.
-
NH₂ Protons: The amino protons will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.
The comparison with simpler analogues is illuminating. The presence of the electron-withdrawing fluorine atom at C-5 in 2-amino-5-fluoropyridine results in a downfield shift of H-6 compared to 2-aminopyridine. Conversely, the iodine atom in 2-amino-5-iodopyridine has a less pronounced electronic effect on the proton chemical shifts. In our target molecule, the combined effects of the fluorine and iodine will dictate the precise chemical shifts, but the coupling patterns, particularly the distinct ³JHF and ⁴JHF, will be the most definitive diagnostic feature.
¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum of this compound will display five signals for the five distinct carbon atoms of the pyridine ring. The chemical shifts and the presence of carbon-fluorine couplings are key to assigning each signal.
Predicted ¹³C NMR Data and Comparison with Analogues
| Compound | C-2 | C-3 | C-4 | C-5 | C-6 |
| This compound (Predicted) | ~158 ppm (d, ²JCF ≈ 10-15 Hz) | ~110 ppm (d, ³JCF ≈ 4-6 Hz) | ~75 ppm (d, ²JCF ≈ 20-30 Hz) | ~155 ppm (d, ¹JCF ≈ 240-260 Hz) | ~140 ppm (d, ³JCF ≈ 15-20 Hz) |
| 2-Aminopyridine [7] | ~158.8 ppm | ~108.9 ppm | ~137.9 ppm | ~113.8 ppm | ~148.5 ppm |
| 2-Amino-5-fluoropyridine [8] | ~155.4 ppm | ~109.1 ppm (d, ³JCF ≈ 4 Hz) | ~125.5 ppm (d, ²JCF ≈ 21 Hz) | ~152.6 ppm (d, ¹JCF ≈ 250 Hz) | ~135.3 ppm (d, ²JCF ≈ 25 Hz) |
Interpretation:
-
C-5: The carbon directly attached to the fluorine atom will exhibit a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, making its assignment unequivocal. It will also be significantly downfield-shifted due to the electronegativity of fluorine.
-
C-4: This carbon is directly bonded to iodine, and the heavy atom effect of iodine will cause a significant upfield shift, making it the most shielded carbon in the ring. It will also show a two-bond coupling to fluorine (²JCF).
-
C-2, C-3, and C-6: These carbons will all show smaller couplings to the fluorine atom. C-2 and C-6 will exhibit two-bond and three-bond couplings, respectively, while C-3 will have a three-bond coupling. The electron-donating amino group at C-2 will shield C-3 and C-5, while deshielding C-2 and C-6.
The comparison with 2-amino-5-fluoropyridine is particularly useful, as it provides a benchmark for the expected C-F coupling constants.[9][10] The introduction of iodine at the 4-position is the primary structural difference, and its shielding effect on C-4 is the most dramatic predicted change in the ¹³C NMR spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound are predicted to have highly characteristic features that allow for its unambiguous identification. In the ¹H NMR spectrum, the key diagnostic signals are the two aromatic doublets with distinct proton-fluorine coupling constants. In the ¹³C NMR spectrum, the large one-bond carbon-fluorine coupling of C-5 and the significant upfield shift of the iodine-bearing C-4 are the most telling features. By comparing the experimental data with the predicted values and the spectra of related compounds, researchers can confidently confirm the structure of this important synthetic intermediate, ensuring the integrity of their subsequent research and development efforts.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Aminopyridine(504-29-0) 1H NMR [m.chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino-5-fluoropyridine(21717-96-4) 1H NMR spectrum [chemicalbook.com]
- 6. 2-Pyridinamine, 5-iodo- | C5H5IN2 | CID 88579 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. eclass.uoa.gr [eclass.uoa.gr]
Mass Spectrometry Analysis of 5-Fluoro-4-iodopyridin-2-amine and its Products: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 5-Fluoro-4-iodopyridin-2-amine, with its molecular formula C₅H₄FIN₂ and a molecular weight of 238.00 g/mol , represents a class of halogenated pyridines that are valuable intermediates in the synthesis of pharmacologically active compounds.[1] The dual halogen substitution offers unique reactivity for further chemical modifications. This guide provides an in-depth comparison of two powerful mass spectrometry techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of this compound and its potential reaction products. We will delve into the causality behind experimental choices, provide detailed protocols, and present predicted fragmentation patterns to guide your analytical strategy.
The Analytical Challenge: Characterizing Halogenated Pyridines
The analysis of halogenated compounds like this compound presents a unique set of challenges and opportunities in mass spectrometry. The presence of fluorine and iodine influences the molecule's volatility, ionization efficiency, and fragmentation behavior. The choice of analytical technique is therefore critical for achieving the desired sensitivity, selectivity, and structural elucidation.
Comparative Analysis: GC-MS vs. LC-MS/MS
The two primary platforms for the mass spectrometric analysis of small molecules are GC-MS and LC-MS. The choice between them is dictated by the physicochemical properties of the analyte and the specific analytical goals.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
Principle: GC-MS is ideally suited for volatile and thermally stable compounds. In the GC inlet, the sample is vaporized and introduced into a capillary column where separation occurs based on boiling point and interaction with the stationary phase. The separated analytes then enter the mass spectrometer, where they are typically ionized by Electron Ionization (EI). EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive and reproducible fragmentation.[2][3]
Applicability to this compound: this compound, being a relatively small molecule, is expected to have sufficient volatility for GC analysis, potentially after derivatization of the amine group to enhance thermal stability and chromatographic performance. The resulting EI mass spectrum will provide a characteristic "fingerprint" of fragment ions, which is invaluable for structural confirmation and library matching.
Strengths:
-
High Reproducibility: EI fragmentation patterns are highly consistent, making them ideal for library-based identification.
-
Structural Information: The extensive fragmentation provides detailed structural information.
-
Established Libraries: Extensive commercial and public mass spectral libraries (like the NIST library) are available for compound identification.[4][5]
Weaknesses:
-
Analyte Volatility Required: Not suitable for non-volatile or thermally labile compounds.
-
Potential for Degradation: The high temperatures of the GC inlet can cause degradation of some analytes.
-
Molecular Ion Intensity: The molecular ion peak may be weak or absent in EI spectra of some compounds due to extensive fragmentation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI)
Principle: LC-MS is a more versatile technique capable of analyzing a wider range of compounds, including those that are non-volatile or thermally labile. Separation is achieved in the liquid phase based on the analyte's partitioning between a mobile phase and a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer. Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation.[6] Tandem mass spectrometry (MS/MS) is then used to induce and analyze the fragmentation of these precursor ions, providing structural information.
Applicability to this compound: LC-MS/MS is an excellent alternative, particularly if the compound exhibits limited thermal stability or if direct analysis of reaction mixtures in solution is desired. ESI will likely produce a strong protonated molecular ion [M+H]+ at m/z 239. Subsequent MS/MS analysis of this ion will yield structurally informative fragment ions.
Strengths:
-
Broad Applicability: Suitable for a wide range of compounds, irrespective of their volatility.
-
Soft Ionization: Preserves the molecular ion, providing clear molecular weight information.
-
High Sensitivity and Selectivity: MS/MS in Multiple Reaction Monitoring (MRM) mode offers exceptional sensitivity and selectivity for quantitative analysis.[7]
Weaknesses:
-
Matrix Effects: Ionization efficiency can be suppressed or enhanced by co-eluting matrix components.
-
Less Standardized Fragmentation: ESI-MS/MS fragmentation can be more variable than EI fragmentation and is dependent on instrument parameters.
-
Library Limitations: Publicly available ESI-MS/MS libraries are not as extensive as EI libraries.
Predicted Fragmentation Patterns
Understanding the likely fragmentation pathways is crucial for interpreting mass spectra and confirming the identity of this compound.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion [C₅H₄FIN₂]•+ (m/z 238) will be formed. Due to the high energy of EI, extensive fragmentation is expected. The C-I bond is the weakest bond in the molecule and its cleavage is a highly probable event.
Caption: Predicted EI fragmentation of this compound.
Key Predicted EI Fragments:
| m/z | Proposed Fragment | Interpretation |
| 238 | [C₅H₄FIN₂]•+ | Molecular Ion |
| 211 | [C₄H₃FIN]•+ | Loss of HCN from the pyridine ring |
| 222 | [C₅H₃FIN]•+ | Loss of an amino radical |
| 127 | [I]+ | Iodine cation, a hallmark of iodinated compounds |
| 111 | [C₅H₄FN₂]+ | Loss of an iodine radical |
| 83 | [C₄H₂FN]•+ | Loss of HCN from the [M-I]+ fragment |
Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation
In positive ion ESI, the protonated molecule [M+H]+ (m/z 239) will be the precursor ion for MS/MS analysis. The fragmentation will be induced by collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.
Key Predicted ESI-MS/MS Fragments:
| Precursor m/z | Product m/z | Proposed Fragment | Interpretation |
| 239 | 222 | [C₅H₄FIN]+ | Loss of ammonia |
| 239 | 112 | [C₅H₅FN₂]+ | Loss of an iodine radical |
| 239 | 219 | [C₅H₄IN₂]+ | Loss of hydrogen fluoride |
Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of this compound using GC-MS and LC-MS/MS. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.
GC-MS Analysis Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol, dichloromethane).
-
For derivatization (optional but recommended): To 100 µL of the sample solution, add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Heat at 70°C for 30 minutes.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C, hold for 5 minutes.
-
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
LC-MS/MS Analysis Protocol
-
Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of acetonitrile and water.
-
Dilute the stock solution to a working concentration of 1 µg/mL with the same solvent mixture.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Column: ZORBAX SB-C18 (2.1 x 100 mm, 1.8 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-10 min: 95% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3500 V.
-
Gas Temperature: 300°C.
-
Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
MS/MS Transitions (for MRM):
-
Precursor Ion: m/z 239
-
Product Ions: m/z 222, 112, 219 (Collision energies to be optimized).
-
-
Workflow Visualization
References
Comparing reactivity of 5-Fluoro-4-iodopyridin-2-amine with other halopyridines
<A_I> ## A Comparative Guide to the Reactivity of 5-Fluoro-4-iodopyridin-2-amine in Modern Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds like pyridine is a foundational element of modern medicinal chemistry. Dihalogenated pyridines, in particular, serve as exceptionally versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of this compound with other relevant halopyridines. We will explore its performance in key cross-coupling and nucleophilic substitution reactions, supported by mechanistic insights and detailed experimental protocols to inform your synthetic strategies.
Understanding the Reactivity Landscape of Halopyridines
The reactivity of a halopyridine in common transition-metal-catalyzed cross-coupling reactions is primarily governed by two key factors: the nature of the halogen and its position on the pyridine ring.
-
The Halogen Effect : The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[1] This trend is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The weaker C-I bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-determining step of the catalytic cycle.[1][2] Consequently, iodopyridines are the most reactive substrates, often requiring milder conditions, while chloropyridines can be more challenging to activate.[3]
-
Positional Effects : The position of the halogen on the electron-deficient pyridine ring also significantly influences reactivity. The general order of reactivity for different positions in nucleophilic aromatic substitution (SNAr) and many cross-coupling reactions is C4(para) > C2(ortho) > C3(meta).[4][5] The C2 and C4 positions are more electron-deficient due to the inductive effect and resonance stabilization of the reaction intermediate, making them more susceptible to both nucleophilic attack and oxidative addition.[5]
The subject of this guide, this compound, presents a fascinating case study. It possesses a highly reactive iodine atom at the activated C4 position, a less reactive fluorine atom at the C5 position, and an amino group at the C2 position. This unique arrangement allows for highly selective transformations, primarily targeting the C-I bond.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The C4-iodo group of this compound is the primary site of reactivity in palladium-catalyzed cross-coupling reactions. The fluorine and amine substituents modulate the electronic properties of the ring but do not typically interfere with the selective coupling at the C4 position under standard conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. The high reactivity of the C-I bond in this compound allows for efficient coupling with a wide range of boronic acids and their derivatives.
Comparative Performance:
| Halopyridine Substrate | Position of Halogen | Relative Reactivity | Typical Conditions | Expected Yield |
| This compound | 4-Iodo | Very High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C, 4-12h | 85-95% |
| 2-Bromo-4-iodopyridine | 4-Iodo | Very High | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 80-90°C, 4-12h | 85-95%[6] |
| 4-Bromopyridine | 4-Bromo | High | PdCl₂(dppf), Cs₂CO₃, Toluene/H₂O, 90-100°C, 6-16h | 80-90%[6] |
| 4-Chloropyridine | 4-Chloro | Moderate | Requires more advanced catalysts (e.g., with bulky, electron-rich phosphine ligands) | Variable[3] |
As the data suggests, the reactivity of the 4-iodo group in our target molecule is comparable to other 4-iodopyridines, allowing for high yields under relatively mild conditions. The C-F bond remains intact, providing a site for potential subsequent functionalization, although this is generally more challenging.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).[7]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[7]
-
Catalyst Addition: Under a positive flow of the inert gas, add Pd(PPh₃)₄ (0.03 equiv).
-
Solvent Addition: Add degassed 1,4-Dioxane/Water (4:1 v/v) to the reaction flask via syringe.[6]
-
Reaction: Heat the reaction mixture to 80-90°C with vigorous stirring.[6]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.[6]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the organic layer.[6]
-
Extraction: Extract the aqueous layer twice with ethyl acetate. Combine the organic layers and wash with brine.[6]
-
Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure product.[6]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Sonogashira Coupling
The Sonogashira coupling is a powerful tool for the formation of C(sp²)-C(sp) bonds, creating alkynylpyridines. The reactivity trend of halopyridines in this reaction is similar to that of the Suzuki coupling, with iodides being the most reactive.[8]
Comparative Performance:
| Halopyridine Substrate | Position of Halogen | Relative Reactivity | Typical Conditions | Expected Yield |
| This compound | 4-Iodo | Very High | Pd(PPh₃)₄, CuI, Et₃N, THF, RT to 50°C | High |
| 2-Iodopyridine | 2-Iodo | Very High | Similar to above | High |
| 2-Bromopyridine | 2-Bromo | High | Requires higher temperatures | Good to High[9] |
| 2-Chloropyridine | 2-Chloro | Low | Generally unreactive under standard conditions | Low to moderate |
The high reactivity of the C-I bond in this compound makes it an excellent substrate for Sonogashira coupling, proceeding efficiently under mild conditions.
Experimental Protocol: Sonogashira Coupling of this compound
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk flask
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.1 equiv).[1]
-
Solvent and Base Addition: Add anhydrous THF and Et₃N (2.0-3.0 equiv).[1]
-
Alkyne Addition: Add the terminal alkyne (1.1 equiv) dropwise.
-
Reaction: Stir the reaction at room temperature or with gentle heating (40-60°C) and monitor for completion by TLC.
-
Workup: Once the reaction is complete, remove the solvent in vacuo. Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride to remove copper salts.[7]
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[10] While this reaction can be performed on various halopyridines, the reactivity of the C-I bond in this compound allows for selective amination at the C4 position. It's important to note that the existing amino group at C2 can potentially complicate the reaction, but selective C4 amination can be achieved with careful choice of ligands and conditions. In some cases, microwave-assisted protocols have been shown to be highly effective and regioselective for the amination of dihalopyridines.[11]
Comparative Performance:
| Halopyridine Substrate | Position of Halogen | Relative Reactivity | Typical Conditions | Notes |
| This compound | 4-Iodo | High | Pd₂(dba)₃, Xantphos, NaOt-Bu, Toluene, 80-110°C | Selective C4 amination is expected. |
| 2-Fluoro-4-iodopyridine | 4-Iodo | High | Pd(OAc)₂/BINAP, K₂CO₃, Microwave | Exclusive amination at the 4-position reported.[11] |
| 2,4-Dichloropyridine | 2-Chloro/4-Chloro | Moderate/High | Regioselectivity can be controlled by ligands. | C2 amination is often favored, but C4 selectivity can be achieved.[12] |
The presence of the C-I bond at the activated C4 position makes this compound a promising substrate for selective Buchwald-Hartwig amination.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution, particularly at the C2 and C4 positions.[4] The reactivity of halopyridines in SNAr reactions is often dominated by the electronegativity of the halogen, with the order of reactivity being F > Cl > Br > I.[13] This is in stark contrast to the trend observed in palladium-catalyzed cross-coupling reactions. The high electronegativity of fluorine stabilizes the intermediate Meisenheimer complex, accelerating the reaction.[14]
For this compound, while the C-I bond is the primary site for cross-coupling, the C-F bond is generally unreactive under these conditions. However, under forcing SNAr conditions, the reactivity of the C-F bond could potentially be exploited, although the C4 position, being activated by the nitrogen, would still be a likely site of reaction if a suitable leaving group were present. The amino group at C2 is an electron-donating group, which would slightly deactivate the ring towards SNAr compared to an unsubstituted fluoropyridine.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its key features include:
-
High Reactivity and Selectivity in Cross-Coupling: The C4-iodo group allows for highly efficient and selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions under relatively mild conditions.
-
Orthogonal Reactivity: The C-I and C-F bonds exhibit orthogonal reactivity, with the C-I bond being selectively activated in palladium-catalyzed reactions, leaving the C-F bond intact for potential subsequent transformations.
-
Modulating Substituents: The fluoro and amino groups modulate the electronic properties of the pyridine ring and can influence the biological activity of the final products.
This guide has provided a comparative analysis of the reactivity of this compound, supported by experimental data and protocols. By understanding the underlying principles of halopyridine reactivity, researchers can effectively leverage this versatile intermediate in the design and synthesis of novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Suzuki Coupling Partners: Evaluating Alternatives to 5-Fluoro-4-iodopyridin-2-amine
Introduction: The Centrality of the 2-Aminopyridine Scaffold
In the landscape of modern drug discovery, the 2-aminopyridine motif stands out as a privileged scaffold, forming the core of numerous therapeutic agents across oncology, neuroscience, and infectious diseases. Its ability to engage in critical hydrogen bonding interactions and serve as a versatile synthetic handle makes it an invaluable component in the medicinal chemist's toolbox. The Suzuki-Miyaura cross-coupling reaction is a cornerstone for the synthesis of functionalized pyridines, offering a robust and tolerant method for creating carbon-carbon bonds.[1][2][3]
5-Fluoro-4-iodopyridin-2-amine is a highly effective and widely used building block for these syntheses. The carbon-iodine bond is readily activated for palladium-catalyzed oxidative addition, ensuring high reactivity. However, reliance on a single reagent can be limiting due to cost, availability, or the need for orthogonal reactivity in multi-step syntheses. This guide provides a comparative analysis of viable alternative reagents, offering experimental insights and data to help researchers select the optimal building block for their specific synthetic challenges.
The Benchmark: Understanding this compound
Before exploring alternatives, it is crucial to understand the properties that make this compound effective. The reactivity of an organohalide in Suzuki coupling is primarily dictated by the strength of the carbon-halogen (C-X) bond, which influences the rate-determining oxidative addition step. The C-I bond is the weakest among the halogens, making iodides the most reactive coupling partners.
Caption: Structure and key properties of the benchmark reagent.
The electron-withdrawing fluorine atom at the 5-position can further enhance reactivity at the 4-position and provides a valuable site for late-stage functionalization or for modulating the pharmacological properties of the final molecule.
Core Principles: The Suzuki-Miyaura Catalytic Cycle
A foundational understanding of the Suzuki-Miyaura mechanism is essential to rationalize the performance of different reagents. The choice of leaving group directly impacts the first and often rate-limiting step: Oxidative Addition.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura reaction.[2][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-leaving group (C-X) bond. The efficiency follows the trend I > Br > OTf > Cl.
-
Transmetalation: The organic group from the activated boronic acid (a boronate) is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.
Comparative Analysis of Alternative Reagents
We will now evaluate the primary alternatives to 4-iodopyridines, focusing on other halides and pyridyl triflates.
4-Bromopyridin-2-amine Derivatives
4-Bromopyridines represent the most common and practical alternative to their iodo counterparts. They offer a well-balanced profile of reactivity, stability, and cost.
-
Reactivity: While less reactive than iodides, the C-Br bond is still readily cleaved by modern palladium catalysts. Reactions may require slightly higher temperatures, higher catalyst loadings, or the use of more specialized ligands compared to iodides, but conditions are generally robust.[4]
-
Advantages:
-
Cost-Effective: Often significantly cheaper than the corresponding iodides.
-
Commercially Available: A wide variety of substituted 4-bromopyridin-2-amines are available.
-
Stability: Generally more stable and less prone to degradation than iodides.
-
-
Disadvantages:
4-Chloropyridin-2-amine Derivatives
Chloropyridines are the most cost-effective but also the most challenging of the halide series due to the strength of the C-Cl bond.
-
Reactivity: Historically considered poor substrates, the development of advanced catalyst systems has made the coupling of chloropyridines routine.[7][8][9] These reactions almost exclusively require sophisticated catalysts.
-
Advantages:
-
Lowest Cost: Chlorides are typically the most economical starting materials.
-
Orthogonal Reactivity: The low reactivity of the C-Cl bond can be exploited in sequential cross-couplings. For instance, one could selectively couple a C-I or C-Br bond in the presence of a C-Cl bond, then engage the chloride in a subsequent reaction under more forcing conditions.
-
-
Disadvantages:
-
Demanding Catalysis: Requires highly active catalysts, often palladium precatalysts with bulky phosphine or N-heterocyclic carbene (NHC) ligands (e.g., Pd-PEPPSI).[6]
-
High Temperatures: Reaction temperatures are frequently high (>100 °C).
-
Pyridyl Triflates (OTf)
Pyridyl triflates, derived from the corresponding hydroxypyridines, are highly reactive electrophiles that often mimic the performance of iodides.
-
Reactivity: The triflate group is an excellent leaving group, making these substrates highly susceptible to oxidative addition, often under mild conditions.[10][11][12] Their reactivity is generally considered to be between that of bromides and iodides.[13]
-
Advantages:
-
High Reactivity: Enables low reaction temperatures and catalyst loadings.
-
Accessible Precursors: Synthesized from hydroxypyridines, which are often more readily available or cheaper than the corresponding halides.[12]
-
-
Disadvantages:
-
Moisture Sensitivity: Triflates can be sensitive to hydrolysis, requiring careful handling and anhydrous reaction conditions.
-
Additional Synthetic Step: Requires the preparation of the triflate from the corresponding pyridinol, adding a step to the overall sequence.
-
Data-Driven Comparison
The following table summarizes the key characteristics and typical reaction parameters for each class of reagent. The data is synthesized from multiple literature sources to provide a generalized guide for starting reaction optimization.
| Reagent Class | Relative Reactivity | Typical Catalyst & Loading | Typical Base | Temp. (°C) | Key Advantages | Key Disadvantages |
| 4-Iodopyridine | ★★★★★ | Pd(PPh₃)₄ (1-5 mol%) | K₂CO₃, Cs₂CO₃ | 25 - 80 | Highest reactivity, mild conditions | High cost, lower stability |
| 4-Bromopyridine | ★★★★☆ | Pd(dppf)Cl₂, Pd(OAc)₂/SPhos (1-5 mol%) | K₃PO₄, K₂CO₃ | 80 - 110 | Good balance of cost & reactivity[4] | Requires more active catalysts/ligands |
| 4-Chloropyridine | ★★☆☆☆ | Pd₂(dba)₃/XPhos, Pd-PEPPSI (2-5 mol%) | K₃PO₄, Cs₂CO₃ | 100 - 140 | Lowest cost, orthogonal potential[8] | Requires highly specialized catalysts |
| 4-Pyridyl Triflate | ★★★★☆ | Pd(PPh₃)₄, Pd(dppf)Cl₂ (2-10 mol%) | K₃PO₄, Na₂CO₃ | 60 - 100 | High reactivity from cheap phenols[10][12] | Moisture sensitive, extra synthetic step |
Alternative Strategies: Reversing Polarity with Pyridylboronic Acids
An entirely different approach is to reverse the roles of the coupling partners. Instead of an electrophilic pyridyl halide, one can use a nucleophilic pyridylboronic acid or boronate ester to couple with an aryl halide or triflate.
Caption: Comparison of pyridyl electrophiles and nucleophiles.
This strategy is particularly useful when the desired aryl partner is more readily available as a halide. However, it comes with its own set of challenges, particularly the "2-pyridyl problem." The lone pair on the nitrogen atom adjacent to the boronic acid can coordinate to the palladium catalyst, leading to catalyst inhibition.[14] For 2-aminopyridine derivatives, this effect can be pronounced. Furthermore, pyridylboronic acids are often prone to protodeboronation (hydrolysis of the C-B bond), which reduces yield.[15] Overcoming these issues often requires specific ligands, anhydrous conditions, or the use of more stable boronate esters (e.g., pinacol esters).[15][16]
Experimental Protocols
The following protocols are provided as validated starting points. Researchers should perform their own optimization based on their specific substrates.
Protocol 1: Suzuki Coupling of 2-Amino-4-bromopyridine with Arylboronic Acid
This protocol is adapted for a typical electron-rich phosphine ligand system suitable for aryl bromides.[4][6]
Caption: Workflow for a typical Suzuki coupling with a bromopyridine.
Methodology:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-amino-4-bromopyridine (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv) and SPhos (0.04 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add the appropriate volume of degassed solvent (a mixture of Toluene and Water, typically 10:1, is a good starting point) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling of a Pyridyl Triflate
This protocol is adapted from methodologies developed for pyridyl triflates, often using a more classical palladium catalyst.[10][12]
-
Reagent and Catalyst Loading: In a dry reaction vial under an argon atmosphere, combine the pyridyl triflate (1.0 equiv), the alkenyl or aryl boronate (1.5 equiv), potassium phosphate (K₃PO₄, 3.0 equiv), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (10 mol%).
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane.
-
Reaction Conditions: Seal the vial and heat the mixture to 80-100 °C. Stir for 12-24 hours, monitoring by TLC or LC-MS until the triflate is consumed.
-
Work-up and Purification: Cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and wash with saturated aqueous sodium bicarbonate solution. Separate the organic layer, dry over MgSO₄, filter, and concentrate. Purify the product via silica gel chromatography.
Conclusion and Scientist's Recommendation
The choice of reagent for a Suzuki coupling is a multi-faceted decision that balances reactivity, cost, and strategic considerations.
-
For maximum reactivity and mild conditions , especially in late-stage functionalization where preserving sensitive functional groups is paramount, 4-iodopyridines remain an excellent, albeit expensive, choice.
-
For routine, scalable syntheses , 4-bromopyridines offer the most pragmatic and well-balanced solution. They are reactive enough for most applications when paired with modern catalysts and represent a significant cost saving over iodides.
-
For cost-driven process development or syntheses requiring orthogonal reactivity , 4-chloropyridines are the reagents of choice, provided the investment in more sophisticated and expensive catalyst systems is feasible.
-
When the desired precursor is a hydroxypyridine , converting it to a pyridyl triflate is a powerful strategy that unlocks reactivity comparable to that of bromides or iodides.
Ultimately, the optimal reagent is dictated by the specific goals of the synthesis. By understanding the mechanistic principles and the trade-offs inherent in each class of compound, researchers can make informed decisions to accelerate their drug discovery and development programs.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura cross-coupling of 3-pyridyl triflates with 1-alkenyl-2-pinacol boronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 5-Fluoro-4-iodopyridin-2-amine
For researchers, scientists, and drug development professionals, establishing the purity of key intermediates is a cornerstone of robust and reproducible synthesis. 5-Fluoro-4-iodopyridin-2-amine, a versatile building block in the synthesis of complex heterocyclic architectures, is no exception.[1] Its unique substitution pattern, featuring a nucleophilic amino group, a reactive iodine atom prime for cross-coupling reactions, and an electron-withdrawing fluorine atom, makes it a valuable synthon.[2][3] However, the very features that make it synthetically attractive also present distinct challenges for analytical separation and purity assessment.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. Moving beyond a simple recitation of parameters, we will delve into the causality behind methodological choices, offering a framework for selecting and optimizing a method that is not only effective but also self-validating and scientifically sound.
The Analytical Challenge: Understanding the Analyte
The molecular structure of this compound dictates its chromatographic behavior. As a derivative of pyridine, the molecule is a basic compound.[4][5] The amino group provides a site for protonation, making its retention sensitive to the pH of the mobile phase. The presence of halogen atoms and the aromatic ring contribute to its hydrophobicity, making reversed-phase (RP) chromatography a logical starting point. However, the interplay of these features can lead to challenging peak shapes and difficult separations from structurally similar impurities.
A common issue with basic analytes like this on standard silica-based C18 columns is peak tailing. This occurs due to secondary interactions between the protonated amine and acidic silanol groups on the stationary phase surface.[6] Therefore, successful method development hinges on mitigating these interactions to achieve symmetrical, well-resolved peaks.
Comparative HPLC Methodologies
We will explore two distinct reversed-phase HPLC methods, each employing a different strategy to achieve optimal separation and peak shape.
-
Method A: Traditional Approach with an Acidic Modifier - A robust, widely applicable method using a standard C18 column with a trifluoroacetic acid (TFA) modifier.
-
Method B: Alternative Selectivity with a Phenyl-Hexyl Column - A method leveraging a different stationary phase to offer alternative selectivity, which can be crucial for resolving challenging impurities.
The workflow for developing and validating these methods is outlined below.
Caption: A flowchart of the HPLC method development and validation process.
Method A: The Workhorse - C18 with Acidic Modifier
This approach is the conventional starting point for many small molecules. The use of a C18 column provides excellent hydrophobic retention, while the addition of an acidic modifier like TFA serves a dual purpose: it protonates the basic analyte to ensure a single ionic form and masks the residual silanol groups on the stationary phase, thereby improving peak shape.
Experimental Protocol: Method A
1. Sample Preparation:
- Accurately weigh approximately 5 mg of the this compound sample.
- Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
- Vortex to ensure complete dissolution.
- Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[6]
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard reversed-phase column for hydrophobic retention. |
| Mobile Phase A | 0.1% TFA in Water | Acidic modifier to control ionization and improve peak shape. |
| Mobile Phase B | 0.1% TFA in Acetonitrile | Organic solvent for elution. |
| Gradient | 10% to 90% B over 15 min | A broad gradient is effective for separating impurities with a range of polarities. |
| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Aromatic compounds generally exhibit strong absorbance at this wavelength. |
| Injection Vol. | 10 µL |
3. System Suitability Test (SST):
- Tailing Factor: Should be ≤ 1.5 for the main peak.
- Theoretical Plates: Should be ≥ 2000 for the main peak.
- Repeatability: RSD of ≤ 2.0% for five replicate injections of the standard.
Method B: An Alternative Approach - Phenyl-Hexyl Column
While a C18 column separates primarily based on hydrophobicity, a phenyl-hexyl stationary phase introduces additional separation mechanisms. The phenyl groups can undergo pi-pi interactions with the aromatic ring of the analyte and its impurities. This can lead to a different elution order and improved resolution for certain impurity profiles.
The separation mechanism in reversed-phase HPLC is primarily driven by the partitioning of the analyte between the polar mobile phase and the non-polar stationary phase.
Caption: Separation mechanisms in reversed-phase HPLC.
Experimental Protocol: Method B
1. Sample Preparation:
- Follow the same procedure as in Method A.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm | Offers alternative selectivity through pi-pi interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid is a volatile alternative to TFA, making it MS-compatible. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | |
| Gradient | 15% to 85% B over 15 min | Gradient may need slight adjustment due to different column chemistry. |
| Flow Rate | 1.0 mL/min | |
| Column Temp. | 30 °C | |
| Detection | UV at 254 nm | |
| Injection Vol. | 10 µL |
3. System Suitability Test (SST):
- Same criteria as Method A.
Performance Comparison
The choice between these methods will depend on the specific impurity profile of the sample. The following table provides a hypothetical but realistic comparison of their performance characteristics.
| Performance Metric | Method A (C18) | Method B (Phenyl-Hexyl) | Supporting Rationale |
| Resolution (Rs) of Key Impurity Pair | 1.8 | 2.5 | The alternative selectivity of the phenyl-hexyl phase can significantly improve the resolution of aromatic impurities. |
| Peak Tailing Factor | 1.4 | 1.2 | Phenyl-hexyl columns can sometimes offer better peak shapes for basic compounds due to different surface chemistry. |
| Analysis Time | ~20 min | ~20 min | Both methods can be optimized to have similar run times. |
| Robustness | High | High | Both methods use standard RP conditions and are generally robust. |
| MS Compatibility | Poor (with TFA) | Good (with Formic Acid) | Formic acid is a preferred modifier for LC-MS applications.[4][7] |
Conclusion and Recommendations
Both Method A and Method B offer viable and robust approaches for the purity analysis of this compound.
-
Method A (C18 with TFA) is an excellent starting point for routine quality control. It is a well-understood, rugged method that will provide reliable purity data for most samples.
-
Method B (Phenyl-Hexyl with Formic Acid) should be considered when Method A fails to resolve a critical impurity or when mass spectrometry compatibility is required for impurity identification. The alternative selectivity it provides is a powerful tool in a method developer's arsenal.
Ultimately, the optimal HPLC method is one that is fit for its intended purpose. By understanding the chemical nature of this compound and the principles of chromatographic separation, researchers can confidently select and tailor a method that ensures the quality and integrity of their synthetic work. Method validation should always be performed as per ICH guidelines to ensure the method is suitable for its intended use.[8]
References
- 1. This compound | 1649470-53-0 | Benchchem [benchchem.com]
- 2. 5-Fluoro-6-iodopyridin-2-amine | Benchchem [benchchem.com]
- 3. Buy 5-Fluoro-6-iodopyridin-3-amine [smolecule.com]
- 4. helixchrom.com [helixchrom.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]
- 8. iosrjournals.org [iosrjournals.org]
A Senior Application Scientist's Guide to Palladium Catalysts for the Coupling of Fluorinated Pyridines
Introduction: The Critical Role of Fluorinated Pyridines in Modern Chemistry
The introduction of fluorine atoms into organic molecules, particularly into heterocyclic scaffolds like pyridine, has become a cornerstone of modern drug discovery and materials science. Fluorine's unique properties—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of robust and efficient methods for the synthesis of fluorinated pyridine derivatives is of paramount importance.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) reactions, are indispensable tools for the functionalization of these valuable building blocks. However, the presence of fluorine on the pyridine ring introduces unique electronic challenges that necessitate a careful and informed selection of the palladium catalyst system. This guide provides a comparative analysis of various palladium catalysts for the coupling of fluorinated pyridines, offering experimental data, mechanistic insights, and practical protocols to aid researchers in navigating this complex chemical landscape.
The Challenge of Fluorinated Pyridines in Palladium Catalysis
The strong electron-withdrawing nature of fluorine atoms renders fluorinated pyridines electron-deficient. This has a dual effect on the key steps of the catalytic cycle:
-
Oxidative Addition: The C-X (X = Cl, Br, I) bond in a fluorinated pyridine is more polarized and generally more susceptible to oxidative addition to the Pd(0) center. This can be advantageous, particularly for less reactive C-Cl bonds.
-
Reductive Elimination: The electron-deficient nature of the pyridine ring can make the final reductive elimination step, where the new C-C or C-N bond is formed, more challenging. This is often the rate-limiting step in the coupling of electron-poor substrates.
Furthermore, the pyridine nitrogen itself can act as a ligand, potentially coordinating to the palladium center and inhibiting catalytic activity. Overcoming these challenges requires catalyst systems that are not only highly active but also possess the right balance of steric and electronic properties to facilitate both oxidative addition and reductive elimination.
Comparative Analysis of Palladium Catalyst Systems
The choice of palladium catalyst is critical for the successful coupling of fluorinated pyridines. We will compare the performance of traditional in-situ generated catalysts with modern, well-defined precatalysts, particularly the Buchwald-Hartwig G3 and G4 precatalysts.
Traditional Catalyst Systems: Pd(OAc)₂ and Ligands
For many years, the standard approach involved the in-situ generation of the active Pd(0) catalyst from a Pd(II) precursor, most commonly palladium(II) acetate (Pd(OAc)₂), in the presence of a phosphine ligand.
Causality Behind Component Selection:
-
Palladium Source (Pd(OAc)₂): A common, relatively inexpensive, and air-stable Pd(II) source. It requires in-situ reduction to the active Pd(0) species, which can sometimes be inefficient and lead to the formation of palladium black.
-
Ligands (e.g., SPhos, XPhos): Bulky, electron-rich biaryl phosphine ligands are essential. The steric bulk promotes the formation of monoligated Pd(0) species, which are highly reactive in oxidative addition. The electron-donating nature of the ligand increases the electron density on the palladium center, facilitating oxidative addition and stabilizing the resulting Pd(II) complex.
While effective in many cases, these systems can suffer from inconsistencies due to the variability in the in-situ generation of the active catalyst.
Buchwald Precatalysts: A Leap in Efficiency and Reliability
The development of Buchwald precatalysts has revolutionized palladium-catalyzed cross-coupling. These are air- and moisture-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species under mild conditions.
G3 Precatalysts (e.g., XPhos Pd G3):
-
Structure and Activation: G3 precatalysts feature a 2-aminobiphenyl palladacycle with a mesylate counter-ion. They are activated by a base, leading to a clean and rapid formation of the LPd(0) active species.
-
Advantages: The enhanced stability and rapid activation under mild conditions are particularly beneficial for challenging substrates like fluorinated pyridines, where competing side reactions such as protodeboronation of the boronic acid in Suzuki couplings can be a significant issue.[1]
G4 Precatalysts (e.g., RuPhos Pd G4):
-
Structural Refinement: G4 precatalysts are an evolution of the G3 series, featuring an N-methylated 2-aminobiphenyl backbone.[2]
-
Key Advantage: Upon activation, G4 precatalysts release N-methylcarbazole as a byproduct, which is less likely to act as a competing substrate in C-N coupling reactions compared to the carbazole generated from G3 precatalysts.[3] This can lead to cleaner reactions and higher yields, especially in amination reactions.
Quantitative Performance Data
The choice of catalyst can have a dramatic impact on reaction yield and efficiency. The following tables provide a comparative summary of catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig couplings of fluorinated substrates.
Table 1: Suzuki-Miyaura Coupling of 4-Chloro-3-methylanisole with 2,6-Difluorophenylboronic Acid
| Catalyst System | Ligand | Yield (%) |
| Pd(OAc)₂ | XPhos | Low |
| Pd₂(dba)₃ | XPhos | Low |
| μ-OMs dimer 5 | SPhos | Low |
| μ-OMs dimer 5 | RuPhos | Moderate |
| μ-OMs dimer 5 | XPhos | High |
Data adapted from a study on new palladium precatalysts.[4] This data clearly demonstrates the superiority of the in-situ generated catalyst from the mesylate dimer with the XPhos ligand for this challenging coupling involving a difluorinated coupling partner.[4]
Table 2: Buchwald-Hartwig Amination of 1-Chloro-4-fluorobenzene with Morpholine
| Catalyst | Product Yield (%) |
| (RuPhos)Pd G3 | ~3 |
| (RuPhos)Pd G5 | 27 |
| (RuPhos)Pd G4 | 55 |
Data from a comparative study of G3, G4, and G5 Buchwald catalysts.[5] This study highlights the superior activity of the G4 precatalyst in this C-N coupling reaction with a fluorinated aryl chloride. The lower activity of the G3 catalyst in this case may be due to deactivation by the carbazole byproduct.[5]
Mechanistic Considerations
A deeper understanding of the catalytic cycle is crucial for troubleshooting and optimizing reactions with fluorinated pyridines.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized Suzuki-Miyaura catalytic cycle.
For fluorinated pyridines (Ar(F)-X), the oxidative addition is generally facile. The challenge often lies in the reductive elimination step to form the Ar(F)-R product. The use of bulky, electron-rich ligands like XPhos or SPhos is critical to accelerate this step.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Generalized Buchwald-Hartwig amination cycle.
Similar to the Suzuki coupling, reductive elimination is often the turnover-limiting step, especially with electron-deficient fluorinated pyridines. The choice of base is also crucial in this reaction to facilitate the deprotonation of the amine without causing unwanted side reactions.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura and Buchwald-Hartwig coupling of fluorinated pyridines. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of a Fluorinated Chloropyridine
This protocol is based on methods developed for challenging Suzuki-Miyaura couplings.[1]
Materials:
-
Fluorinated chloropyridine (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
XPhos Pd G3 (2 mol%)
-
K₃PO₄ (2.0 equiv, anhydrous)
-
1,4-Dioxane/water (4:1 mixture, degassed)
Procedure:
-
To an oven-dried reaction vessel, add the fluorinated chloropyridine, arylboronic acid, XPhos Pd G3, and K₃PO₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
XPhos Pd G3: Chosen for its high activity and rapid activation, which is crucial for coupling with the less reactive aryl chloride and minimizing protodeboronation of the boronic acid.[1]
-
K₃PO₄: A common base for Suzuki couplings, effective in promoting transmetalation.
-
Dioxane/water: A versatile solvent system that aids in the dissolution of both organic and inorganic reagents.
Protocol 2: Buchwald-Hartwig Amination of a Fluorinated Chloropyridine
This protocol is adapted from general procedures for the amination of challenging aryl chlorides.[6][7]
Materials:
-
Fluorinated chloropyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
RuPhos Pd G4 (2 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equiv)
-
Anhydrous toluene (degassed)
Procedure:
-
To an oven-dried Schlenk tube, add RuPhos Pd G4 and NaOtBu.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the fluorinated chloropyridine, followed by the amine and degassed toluene.
-
Heat the reaction mixture to the desired temperature (typically 100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Rationale for Experimental Choices:
-
RuPhos Pd G4: Selected for its high reactivity in C-N couplings and the advantage of producing the less problematic N-methylcarbazole byproduct.[5]
-
NaOtBu: A strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.
-
Toluene: A common anhydrous solvent for Buchwald-Hartwig aminations.
Troubleshooting Common Issues
-
Low Conversion:
-
Cause: Inefficient catalyst activation or deactivation.
-
Solution: Switch to a more active precatalyst (e.g., from G3 to G4 or a different ligand system). Ensure strictly anhydrous and anaerobic conditions.
-
-
Hydrodehalogenation/Hydrodefluorination:
-
Cause: A common side reaction where the halide is replaced by a hydrogen atom. This can be promoted by trace amounts of water or if the reductive elimination is slow.
-
Solution: Use a more electron-rich and bulky ligand to accelerate reductive elimination. Ensure all reagents and solvents are scrupulously dry.[8][9]
-
-
Catalyst Inhibition:
-
Cause: The pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis.
-
Solution: The use of bulky ligands like XPhos and SPhos can sterically disfavor the coordination of the pyridine nitrogen to the palladium.
-
Conclusion and Future Outlook
The palladium-catalyzed coupling of fluorinated pyridines is a powerful strategy for the synthesis of high-value compounds in the pharmaceutical and materials industries. While the electron-deficient nature of these substrates presents unique challenges, the development of advanced catalyst systems, particularly the Buchwald-Hartwig G3 and G4 precatalysts, has provided robust solutions.
A thorough understanding of the interplay between the substrate's electronic properties and the catalyst's characteristics is paramount for successful reaction development. By carefully selecting the appropriate palladium source, ligand, and reaction conditions, researchers can efficiently construct complex fluorinated pyridine derivatives. The continued evolution of palladium catalysis promises even more active and versatile systems, further expanding the synthetic chemist's toolkit for accessing this important class of molecules.
References
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Stereoselective Hydrodefluorination of Tetrasubstituted gem-Difluoroalkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalyzed Hydrodefluorination of Fluoro-(hetero)arenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cost-Benefit Analysis of 5-Fluoro-4-iodopyridin-2-amine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the selection of building blocks is a critical decision that profoundly impacts the efficiency, cost, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, substituted aminopyridines are of paramount importance. This guide provides an in-depth cost-benefit analysis of 5-Fluoro-4-iodopyridin-2-amine , a versatile reagent, and objectively compares its performance with viable alternatives. The insights presented herein are grounded in experimental data and established principles of chemical reactivity to empower researchers in making informed strategic decisions.
Introduction: The Strategic Value of this compound
This compound is a trifunctional heterocyclic compound featuring an amino group, a fluorine atom, and an iodine atom on a pyridine scaffold. This unique arrangement of functional groups offers multiple strategic advantages in multi-step syntheses. The iodine atom at the 4-position serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the facile introduction of diverse carbon and nitrogen substituents. The fluorine atom at the 5-position can modulate the electronic properties and metabolic stability of the final molecule, a desirable feature in drug discovery. The amino group at the 2-position provides a site for further derivatization or can act as a directing group.
The Alternatives: A Comparative Overview
The primary alternatives to this compound are its halogenated analogs, principally the chloro- and bromo-derivatives. These compounds offer a similar synthetic utility, with the key difference lying in the nature of the halogen at the 5-position.
-
5-Chloro-4-iodopyridin-2-amine: A closely related analog where the fluorine is replaced by a chlorine atom.
-
5-Bromo-4-iodopyridin-2-amine: Another key alternative with a bromine substituent at the 5-position.
The choice between these building blocks often hinges on a careful consideration of cost, reactivity, and the specific requirements of the target molecule.
Cost Analysis: A Quantitative Comparison
The commercial price of these specialized reagents is a significant factor in process development and large-scale synthesis. The following table provides a comparative overview of the typical market prices for this compound and its chloro and bromo analogs. Prices are based on data from various chemical suppliers and are subject to change.
| Compound | CAS Number | Representative Pricing (USD/gram) |
| This compound | 1649470-53-0 | $52 - $2924 |
| 5-Chloro-4-iodopyridin-2-amine | 1260863-63-5 | ~$1592 (for 250mg) |
| 5-Bromo-4-iodopyridin-2-amine | 1300750-78-0 | ~$198 (for 250mg)[1] |
Key Insights from the Cost Analysis:
-
This compound exhibits a wide price range, with smaller quantities being relatively affordable, but the price increases significantly for larger quantities.
-
5-Chloro-4-iodopyridin-2-amine appears to be the most expensive among the three on a per-gram basis, based on the available data.
-
5-Bromo-4-iodopyridin-2-amine presents a potentially more cost-effective option compared to its chloro analog.
The significant cost of the chloro- and fluoro-derivatives can be a limiting factor, particularly for large-scale applications. This underscores the importance of evaluating their synthetic performance to justify the higher expenditure.
Performance and Yield Analysis: A Deeper Dive into Reactivity
The "benefit" in our cost-benefit analysis is primarily determined by the compound's performance in key synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. The reactivity of the C-I bond at the 4-position is the primary site for these reactions. The nature of the halogen at the 5-position (F, Cl, or Br) can exert a secondary electronic effect on the reactivity of the C-I bond.
Theoretical Underpinnings of Reactivity
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend: I > Br > Cl > F. This is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and therefore the most susceptible to oxidative addition to the palladium catalyst, which is often the rate-determining step.[2][3]
In the context of 5-halo-4-iodopyridin-2-amines, the primary reaction site is the highly reactive C-I bond. The halogen at the 5-position will have a more subtle electronic influence. Fluorine, being the most electronegative, will exert the strongest electron-withdrawing inductive effect, which could slightly enhance the rate of oxidative addition at the C-I bond. However, the differences in reactivity at the C-4 iodo position among the fluoro, chloro, and bromo analogs are expected to be less pronounced than the inherent reactivity difference between iodo and bromo/chloro substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern C-C bond formation. While direct comparative studies on these specific substrates are scarce, we can infer performance from related systems and general principles. The reaction of 5-bromo-2-methylpyridin-3-amine with various arylboronic acids has been reported to proceed in moderate to good yields, indicating the general feasibility of Suzuki couplings with such scaffolds.[4][5]
Expected Performance:
-
All three analogs (fluoro, chloro, and bromo) are expected to undergo efficient Suzuki-Miyaura coupling at the C-4 iodo position.
-
The yields are anticipated to be generally high, contingent on the specific boronic acid partner and optimization of reaction conditions.
-
The choice between the three may not be dictated by significant differences in yield for the Suzuki coupling but rather by the cost and the desired properties imparted by the 5-halo substituent in the final product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. The reactivity in this reaction is also highly dependent on the nature of the aryl halide.[6][7] Again, the C-I bond will be the primary site of reaction. The choice of ligand is crucial in Buchwald-Hartwig aminations and can significantly influence the outcome.[2][8]
Expected Performance:
-
Similar to the Suzuki-Miyaura coupling, all three analogs are expected to be excellent substrates for Buchwald-Hartwig amination at the C-4 position.
-
The yields are generally expected to be good to excellent, provided appropriate catalyst and ligand systems are employed.
-
The electronic nature of the 5-halo substituent might have a minor influence on the reaction rate, but significant differences in final product yields are not anticipated under optimized conditions.
Experimental Protocols
To provide a practical context, the following are representative, detailed experimental protocols for the synthesis of the parent 2-amino-5-halopyridines, which are the precursors to the iodo-derivatives, and a general protocol for a Suzuki-Miyaura coupling.
Synthesis of 2-Amino-5-bromopyridine
This protocol describes the bromination of 2-aminopyridine, a common precursor.
Materials:
-
2-Aminopyridine
-
N-Bromosuccinimide (NBS)
-
Acetone
-
Ethanol (90%)
Procedure:
-
Dissolve 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL) in a round-bottom flask.
-
Cool the solution to 10 °C using an ice bath.
-
Slowly add N-bromosuccinimide (1.0 g, 5.6 mmol) to the stirred solution over 30 minutes.
-
Continue stirring the mixture for an additional 30 minutes at 10 °C.
-
Remove the solvent by rotary evaporation under reduced pressure.
-
Recrystallize the resulting residue from 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. (Reported yield: 95.0%)[9]
Iodination of 2-Amino-5-chloropyridine
This protocol describes the iodination of 2-amino-5-chloropyridine to produce 2-amino-5-chloro-3-iodopyridine. A similar approach can be envisioned for the 4-iodo isomer.
Materials:
-
5-Chloropyridin-2-ylamine
-
N-Iodosuccinimide (NIS)
-
Glacial Acetic Acid
-
Saturated aqueous sodium hydrogen carbonate solution
Procedure:
-
Combine 5-chloropyridin-2-ylamine (6.43 g) and N-iodosuccinimide (12.38 g) in 300 mL of glacial acetic acid.
-
Heat the mixture at approximately 55°C for 6 hours.
-
Cool the reaction to room temperature and stir for about 18 hours.
-
Concentrate the mixture to dryness under reduced pressure.
-
Resuspend the residue in 400 mL of water.
-
Adjust the pH of the suspension to approximately 8 by adding a saturated aqueous solution of sodium hydrogen carbonate.
-
Filter the precipitate, wash with water, and dry under reduced pressure at 40°C to obtain the product.[10]
General Protocol for Suzuki-Miyaura Coupling of a 5-Halo-4-iodopyridin-2-amine
This generalized protocol can be adapted for the Suzuki-Miyaura coupling of 5-fluoro-, 5-chloro-, or 5-bromo-4-iodopyridin-2-amine.
Materials:
-
5-Halo-4-iodopyridin-2-amine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
Procedure:
-
To a Schlenk flask, add the 5-halo-4-iodopyridin-2-amine, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4][5]
Decision-Making Framework: Choosing the Right Building Block
The selection of the optimal building block is a multi-faceted decision. The following diagram illustrates a logical workflow for this process.
Caption: A decision-making framework for selecting the optimal 5-halo-4-iodopyridin-2-amine building block.
Conclusion and Future Outlook
The cost-benefit analysis of this compound and its chloro and bromo analogs reveals a classic trade-off between cost and potentially desirable physicochemical properties.
-
This compound stands out as a valuable reagent when the introduction of fluorine is strategically important for modulating the biological activity or metabolic profile of the target molecule. Its cost, while variable, can be justified by the unique properties it imparts.
-
5-Chloro-4-iodopyridin-2-amine , based on available data, appears to be the most expensive option, and its selection would require a strong justification based on specific synthetic needs or desired electronic properties that cannot be achieved with the other analogs.
-
5-Bromo-4-iodopyridin-2-amine emerges as a cost-effective and highly reactive alternative, suitable for a wide range of applications where the specific benefits of a fluorine or chlorine substituent are not required.
From a purely reactivity-based perspective in common cross-coupling reactions at the C-4 iodo position, all three compounds are expected to perform admirably. Therefore, the decision should be guided by a holistic assessment of the project's budget, the desired final properties of the target molecule, and the availability of the starting materials.
Future developments in the synthesis of these building blocks, particularly more cost-effective and scalable routes to the fluorinated and chlorinated derivatives, will undoubtedly make them more accessible and further expand their application in the synthesis of novel, high-value molecules.
References
- 1. 1300750-78-0 Cas No. | 2-Bromo-5-iodopyridin-4-amine | Apollo [store.apolloscientific.co.uk]
- 2. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. mdpi.com [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to 5-Fluoro-4-iodopyridin-2-amine and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the precise structural elucidation of substituted pyridines is paramount. The regioisomeric placement of functional groups can dramatically alter a molecule's physicochemical properties, biological activity, and patentability. This guide offers a detailed spectroscopic comparison of 5-Fluoro-4-iodopyridin-2-amine and its key positional isomers, providing a practical framework for their unambiguous identification.
The Challenge of Isomer Differentiation
This compound (Figure 1) is a versatile building block in medicinal chemistry. Its isomers, which share the same molecular formula (C₅H₄FIN₂) and mass (238.00 g/mol ), present a significant analytical challenge.[1] Standard chromatographic techniques may not always provide baseline separation, necessitating a multi-pronged spectroscopic approach for definitive structural assignment. This guide focuses on the comparative analysis of the target compound and three of its commercially available or synthetically accessible isomers:
-
Isomer 1: this compound
-
Isomer 2: 3-Fluoro-4-iodopyridin-2-amine[2]
-
Isomer 3: 5-Fluoro-6-iodopyridin-3-amine
-
Isomer 4: 5-Fluoro-3-iodopyridin-2-amine
This guide will delve into the nuances of Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to provide a robust toolkit for distinguishing these closely related molecules.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for isomer differentiation, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.
¹H NMR Spectroscopy: A Window into Proton Environments
The number of signals, their chemical shifts, splitting patterns (multiplicity), and coupling constants in a ¹H NMR spectrum provide a detailed map of the proton framework of a molecule. The electronegativity and relative positions of the fluorine, iodine, and amino substituents create distinct spectral fingerprints for each isomer.
Table 1: Predicted ¹H NMR Spectral Data (δ in ppm)
| Isomer | H-3 | H-4/H-6 | Other Protons | NH₂ |
| 1: this compound | ~6.5 - 7.0 | ~7.8 (H-6) | - | ~5.0 (br s) |
| 2: 3-Fluoro-4-iodopyridin-2-amine | - | ~7.5 (H-6), ~6.8 (H-5) | - | ~5.5 (br s) |
| 3: 5-Fluoro-6-iodopyridin-3-amine | ~7.9 (H-2), ~7.0 (H-4) | - | - | ~4.0 (br s) |
| 4: 5-Fluoro-3-iodopyridin-2-amine | - | ~7.9 (H-6), ~7.7 (H-4) | - | ~5.2 (br s) |
Note: Predicted values are based on established substituent effects on pyridine rings. Actual values may vary depending on the solvent and other experimental conditions.
Expert Interpretation:
-
Isomer 1: Expect two signals in the aromatic region. The proton at C-3 will be a singlet, while the proton at C-6 will appear as a doublet due to coupling with the fluorine at C-5.
-
Isomer 2: The presence of protons at C-5 and C-6 will give rise to two distinct signals, likely doublets or doublet of doublets, due to H-H and H-F coupling.
-
Isomer 3: With the amino group at C-3, the protons at C-2 and C-4 will be in different electronic environments, leading to two separate signals.
-
Isomer 4: The protons at C-4 and C-6 will be distinct, with their chemical shifts influenced by the adjacent iodine and fluorine atoms, respectively.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts are highly sensitive to the nature and position of substituents. The large chemical shift range of ¹³C NMR often allows for the resolution of all carbon signals.
Table 2: Predicted ¹³C NMR Spectral Data (δ in ppm)
| Isomer | C-2 | C-3 | C-4 | C-5 | C-6 |
| 1: this compound | ~158-162 | ~110-115 | ~90-95 (d) | ~150-155 (d) | ~145-150 (d) |
| 2: 3-Fluoro-4-iodopyridin-2-amine | ~155-160 (d) | ~140-145 (d) | ~95-100 (d) | ~120-125 | ~140-145 |
| 3: 5-Fluoro-6-iodopyridin-3-amine | ~140-145 (d) | ~145-150 | ~115-120 (d) | ~150-155 (d) | ~90-95 (d) |
| 4: 5-Fluoro-3-iodopyridin-2-amine | ~158-162 | ~90-95 (d) | ~145-150 | ~150-155 (d) | ~140-145 (d) |
Note: Predicted values are based on additivity rules for substituted pyridines. The 'd' indicates a doublet due to C-F coupling.
Expert Interpretation:
The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet in the proton-decoupled ¹³C NMR spectrum. Carbons two or three bonds away will show smaller couplings. The carbon bearing the iodine atom will experience a significant upfield shift due to the heavy atom effect. These predictable patterns are key to distinguishing the isomers. For instance, in Isomer 1 , C-4 and C-5 will be doublets, with C-4 being significantly upfield. In Isomer 2 , C-2 and C-3 will be doublets.
¹⁹F NMR Spectroscopy: A Direct View of the Fluorine Environment
¹⁹F NMR is a highly sensitive technique that provides a direct probe of the fluorine atom's environment.[3] The chemical shift of the ¹⁹F nucleus is very sensitive to subtle changes in the electronic structure of the molecule, making it an excellent tool for distinguishing isomers.[4]
Table 3: Predicted ¹⁹F NMR Spectral Data (δ in ppm, relative to a standard)
| Isomer | Predicted ¹⁹F Chemical Shift (δ) | Expected Multiplicity |
| 1: this compound | -120 to -130 | Doublet of doublets |
| 2: 3-Fluoro-4-iodopyridin-2-amine | -140 to -150 | Doublet of doublets |
| 3: 5-Fluoro-6-iodopyridin-3-amine | -130 to -140 | Doublet of doublets |
| 4: 5-Fluoro-3-iodopyridin-2-amine | -115 to -125 | Doublet of doublets |
Note: Predicted values are relative and can vary based on the reference standard and solvent.
Expert Interpretation:
The position of the fluorine atom relative to the electron-donating amino group and the electron-withdrawing/polarizable iodine atom will significantly influence its chemical shift. The multiplicity of the ¹⁹F signal will be a result of coupling to nearby protons. By analyzing both the chemical shift and the coupling pattern, one can deduce the substitution pattern of the pyridine ring.
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR-based isomer identification.
Infrared (IR) Spectroscopy: Identifying Functional Groups and Fingerprinting Molecules
IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While all four isomers will show characteristic absorptions for the N-H, C=C, and C=N bonds of the aminopyridine ring, the exact positions and intensities of these bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), will differ subtly for each isomer.
Table 4: Key Predicted IR Absorption Bands (cm⁻¹)
| Vibrational Mode | Isomer 1 | Isomer 2 | Isomer 3 | Isomer 4 |
| N-H Stretch (Amine) | 3450-3300 (two bands) | 3450-3300 (two bands) | 3450-3300 (two bands) | 3450-3300 (two bands) |
| C=C/C=N Stretch (Ring) | 1620-1580 | 1615-1575 | 1625-1585 | 1610-1570 |
| N-H Bend (Amine) | 1650-1600 | 1645-1595 | 1655-1605 | 1640-1590 |
| C-F Stretch | 1250-1200 | 1260-1210 | 1240-1190 | 1270-1220 |
| C-I Stretch | 600-500 | 610-510 | 590-490 | 620-520 |
Note: These are predicted ranges. The fingerprint region will contain a complex pattern of bands unique to each isomer.
Expert Interpretation:
The primary utility of IR spectroscopy in this context is for fingerprinting. While the N-H and C-F stretching frequencies will be broadly similar, the pattern of absorptions in the 1500-500 cm⁻¹ region is highly specific to the overall molecular structure.[5] This region is sensitive to the vibrational coupling of various bending and stretching modes, which are influenced by the substitution pattern. Therefore, an authentic spectrum of a known isomer can be used as a reference to identify an unknown.
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for IR-based isomer identification using ATR.
Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation
Mass spectrometry provides the molecular weight of a compound and, through analysis of its fragmentation pattern, can offer structural clues. For isomers, the molecular ion peak (M⁺) will be identical. However, the relative abundances of fragment ions can differ, reflecting the different stabilities of the fragments formed from each isomer.
Table 5: Predicted Key Mass Spectrometry Data
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| All Isomers | 238 | [M-I]⁺ (111), [M-HCN]⁺ (211), [M-HF]⁺ (218) |
Expert Interpretation:
While the molecular ion peak confirms the elemental composition, the fragmentation pattern provides the key to distinguishing the isomers. The relative ease of loss of the iodine atom, the fluorine atom (as HF), or other small neutral molecules will depend on the stability of the resulting cation, which is dictated by the substituent positions. For example, the proximity of the amino group to the iodine or fluorine atom can influence the fragmentation pathways. A detailed analysis of the relative intensities of the fragment ions, ideally compared against a spectral library, can aid in isomer differentiation. The characteristic isotopic pattern of iodine (¹²⁷I is the only stable isotope) and the presence of fluorine will also be evident in the mass spectrum.
Experimental Protocol for Mass Spectrometry (EI-MS)
Caption: Workflow for MS-based analysis of isomers.
Conclusion: A Synergistic Approach for Confident Identification
The unambiguous identification of positional isomers of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H, ¹³C, and ¹⁹F NMR provide the most definitive data for structural elucidation, while IR spectroscopy offers a rapid method for fingerprinting, and mass spectrometry confirms the molecular weight and provides clues from fragmentation patterns. By carefully analyzing the data from each of these techniques and understanding the influence of substituent positions on the spectral output, researchers can confidently assign the correct structure to their compound of interest, ensuring the integrity and success of their research and development endeavors.
References
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Fluoro-4-iodopyridin-2-amine
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Fluoro-4-iodopyridin-2-amine (CAS No. 1649470-53-0). As a halogenated pyridine derivative, this compound requires specific waste management procedures to ensure laboratory safety, environmental protection, and regulatory compliance. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing the scientific principles behind each step to foster a culture of safety and responsibility.
Hazard Identification and Core Safety Principles
The primary risks associated with this class of compounds include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled[6][7].
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation[2].
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors[2][3].
-
Environmental Hazard: Halogenated compounds can persist in the environment and may be harmful to aquatic life[8]. Improper disposal, such as incineration in a non-specialized facility, can release iodine vapor, which is hazardous and environmentally persistent[9].
| Hazard Classification | Potential Effect | GHS Pictogram | Precautionary Statement Examples |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, touched, or inhaled. | pictogram | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1] P280: Wear protective gloves/protective clothing/eye protection.[10] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[10] |
| Skin & Eye Irritation | Causes irritation upon contact. | pictogram | P302+P352: IF ON SKIN: Wash with plenty of water.[6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Flammability (Pyridine-based) | Vapors may form flammable mixtures with air. | pictogram | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[10] P233: Keep container tightly closed.[10] |
Mandatory Personal Protective Equipment (PPE) for Waste Handling
A robust defense against chemical exposure begins with appropriate PPE. All waste handling procedures must be conducted within a certified laboratory chemical fume hood to mitigate inhalation risk[11][12].
-
Hand Protection: Wear nitrile or butyl rubber gloves. Pyridine and its derivatives can degrade latex and other materials; always consult a glove manufacturer's compatibility chart[12].
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be used if there is a risk of splashing[3].
-
Body Protection: A fully buttoned, flame-retardant lab coat should be worn to prevent skin contact.
-
Respiratory Protection: If handling large quantities or if there is a risk of aerosolization outside of a fume hood, a respirator may be necessary. This requires enrollment in a respiratory protection program with medical clearance and fit-testing[12].
Critical Waste Segregation Protocol
The single most important step in disposing of this compound is its correct classification and segregation. Because it contains both fluorine and iodine atoms bonded to its carbon structure, it is unequivocally a halogenated organic waste [4][5].
Causality: Mixing halogenated and non-halogenated waste streams is a costly and dangerous error. Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize the resulting acidic gases (like HF and HI)[13]. If mixed, the entire volume of waste must be treated as halogenated, significantly increasing disposal costs and environmental burden[5][14].
Caption: Waste segregation decision workflow for this compound.
Step-by-Step Disposal and Containment Procedure
4.1. Container Selection Use only designated, compatible waste containers. A sealable, airtight container made of glass or high-density polyethylene (HDPE) is appropriate[11]. The container must be clean, in good condition, and feature a screw-top cap to prevent leaks and vapor escape.
4.2. Waste Collection
-
Pure Compound & Residues: Scrape and transfer all solid waste into the designated halogenated waste container.
-
Solutions: Collect all solutions containing the compound in a dedicated halogenated liquid waste container. Do not mix with incompatible materials such as strong oxidizers or acids[12].
-
Contaminated Materials: Items such as gloves, weigh boats, and paper towels that are grossly contaminated should be placed in a sealed bag and then into the solid halogenated waste container.
4.3. Waste Container Labeling Proper labeling is a legal requirement and essential for safety. Affix a completed hazardous waste label as soon as the first drop of waste is added[12]. The label must include:
-
The words "Hazardous Waste"
-
Full chemical names of all components (no abbreviations) and their approximate percentages.
-
The specific hazard characteristics (e.g., Toxic, Flammable).
-
The date accumulation started.
-
The name of the principal investigator and laboratory location.
4.4. Temporary On-Site Storage Store the sealed and labeled waste container in a cool, dry, and well-ventilated secondary containment bin within the laboratory[7][11]. It must be kept away from ignition sources, direct sunlight, and incompatible chemicals[10][12]. The storage area should be clearly marked as a satellite accumulation area for hazardous waste.
4.5. Final Disposal The ultimate disposal method for halogenated organic waste is typically high-temperature incineration conducted at a licensed hazardous waste treatment, storage, and disposal facility (TSDF)[15]. Never attempt to dispose of this chemical yourself. Always contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup and legal disposal[8][11].
Emergency Spill Management Protocol
Immediate and correct action is crucial in the event of a spill.
-
Evacuate & Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and call your institution's emergency number.
-
Control Ignition Sources: Eliminate all nearby flames, sparks, and hot surfaces[10].
-
Ventilate: Ensure the chemical fume hood is operational.
-
Contain & Absorb: For small spills, use an inert absorbent material like sand, vermiculite, or a commercial chemical spill kit[6][11]. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect & Dispose: Carefully sweep or scoop the absorbent material into a sealable container. Label it as "Spill Debris containing this compound" and manage it as halogenated hazardous waste[12].
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soapy water), and manage the cleaning materials as hazardous waste.
-
Report: Report the spill to your supervisor and EHS department, regardless of size.
Caption: Emergency response workflow for a this compound spill.
Strictly Prohibited Disposal Methods
To ensure safety and compliance, the following actions are strictly forbidden:
-
DO NOT pour down the drain. This is illegal and introduces a persistent, toxic chemical into the water system[8][11].
-
DO NOT dispose of in regular trash.
-
DO NOT mix with non-halogenated, acidic, or oxidizing waste streams[4][12].
-
DO NOT autoclave materials containing this compound. Autoclaving can vaporize the chemical, creating a dangerous inhalation hazard and contaminating the equipment[9].
-
DO NOT attempt to neutralize without a validated and EHS-approved procedure. While methods like using Fenton's reagent exist for destroying halogenated organics, they are complex, potentially exothermic, and not suitable for routine laboratory disposal[16].
By adhering to this guide, you contribute to a safer laboratory environment and ensure that your research is conducted with the highest standards of environmental stewardship and regulatory compliance.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.ch [fishersci.ch]
- 3. fishersci.com [fishersci.com]
- 4. bucknell.edu [bucknell.edu]
- 5. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 6. carlroth.com [carlroth.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. case.edu [case.edu]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 14. Making sure you're not a bot! [oc-praktikum.de]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Navigating the Synthesis of 5-Fluoro-4-iodopyridin-2-amine: A Comprehensive Guide to Safe Handling and Disposal
For the innovative researcher in drug development, the introduction of novel building blocks like 5-Fluoro-4-iodopyridin-2-amine opens new frontiers in molecular design. However, with great potential comes the critical responsibility of ensuring a safe and controlled laboratory environment. This guide provides an in-depth, experience-driven framework for the safe handling, operation, and disposal of this compound, moving beyond mere procedural steps to explain the causality behind our safety protocols.
Understanding the Hazard Profile: A Proactive Approach to Safety
This compound is a halogenated pyridine derivative. While specific toxicological data for this compound is not extensively published, its structural motifs provide a strong basis for a rigorous safety assessment. Based on the Globally Harmonized System (GHS) classifications for analogous compounds, we must operate under the assumption that it presents the following hazards[1]:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The signal word for compounds with these classifications is "Warning"[1]. This hazard profile necessitates a multi-faceted approach to personal protection, focusing on preventing ingestion, skin and eye contact, and inhalation.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection and proper use of PPE is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in practical laboratory experience.
| PPE Component | Specification | Rationale and Best Practices |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn in addition to goggles when there is a significant splash risk. | The aromatic amine and halogenated pyridine structure suggests a high potential for severe eye irritation[1]. Standard safety glasses do not provide a sufficient seal against splashes and fine particulates. A face shield offers an additional layer of protection for the entire face. |
| Hand Protection | Nitrile gloves (minimum 5-mil thickness). | Nitrile provides good resistance to a wide range of chemicals, including many halogenated organic compounds and amines[2][3]. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times if prolonged contact is anticipated[4][5]. Crucially, immediately remove and replace gloves after any splash or suspected contact. Do not rely on thin disposable gloves for extended protection[4]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | This protects against accidental skin contact from spills and splashes. The cuffs should be tucked into your gloves to prevent any gaps in protection. For larger scale operations, chemical-resistant aprons or coveralls may be necessary[6]. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory. For situations where a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges for organic vapors and acid gases should be used by trained personnel. | The compound is a solid that can form dust, and it may cause respiratory irritation[1]. A fume hood provides the primary engineering control to minimize inhalation exposure[7][8]. |
The Causality of Glove Selection:
The choice of nitrile gloves is based on their proven resistance to a broad spectrum of organic chemicals[2][3]. Unlike latex, which can degrade upon exposure to many solvents, nitrile maintains its integrity, providing a more reliable barrier. The recommended minimum thickness of 5-mil offers a balance between dexterity and protection for incidental splashes[9]. For more immersive or prolonged handling, heavier-duty nitrile or butyl rubber gloves should be considered.
Operational Plan: From Benchtop to Waste Container
A self-validating protocol is one where each step is designed to minimize risk and provide clear actions in case of deviation.
Prudent Handling and Storage:
-
Ventilation is Key: Always handle this compound within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[7][8].
-
Controlled Dispensing: As a solid, care must be taken to avoid generating dust during weighing and transfer. Use a spatula and weigh the compound on a tared weigh paper or in a suitable container within the fume hood.
-
Storage Conditions: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[10][11][12]. Given its structure, protection from light is also a prudent measure to prevent potential degradation[10].
Step-by-Step Handling Workflow:
The following workflow diagram illustrates the critical steps for safely handling this compound.
Emergency Procedures: A Plan for the Unexpected
Even with meticulous planning, accidents can happen. Immediate and correct action is critical to mitigating harm.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13][14][15].
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists[13][14][15].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[13].
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14][16].
Spill Cleanup Protocol:
For a small spill of solid this compound:
-
Alert and Isolate: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Ventilation: The cleanup should be performed within a fume hood if possible. If the spill is outside a hood, ensure the area is well-ventilated.
-
Don PPE: Wear the appropriate PPE as outlined in Section 2, including a respirator if there is a risk of airborne dust.
-
Contain and Absorb: Gently cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent for solid amines[17][18]. Do not use combustible materials like paper towels to absorb the bulk of the spill[18].
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste[19][20]. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials in the hazardous waste container.
-
Dispose: Dispose of the sealed waste container according to your institution's hazardous waste guidelines.
The following diagram outlines the logical flow for responding to a chemical spill.
Disposal Plan: Responsible Stewardship from Cradle to Grave
Proper disposal of this compound and any associated contaminated materials is a critical final step in the experimental workflow. As an iodinated organic compound, it must be treated as hazardous waste[21][22].
-
Waste Segregation: All waste containing this compound, including contaminated gloves, weigh papers, absorbent materials from spills, and reaction residues, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be labeled with the full chemical name, "Hazardous Waste," and any other information required by your institution's Environmental Health and Safety (EH&S) department.
-
Incompatible Wastes: Do not mix this waste with other waste streams, particularly those containing strong oxidizing agents or other reactive chemicals.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's certified waste management program. Never dispose of this chemical down the drain or in the regular trash[22][23].
Conclusion: Fostering a Culture of Safety
The responsible use of novel chemical entities like this compound is paramount to both personal safety and the integrity of your research. By understanding the inherent hazards, meticulously planning your experiments, and adhering to the detailed protocols for handling, emergencies, and disposal outlined in this guide, you can confidently and safely advance your scientific endeavors. This commitment to a robust safety culture is the foundation upon which groundbreaking discoveries are built.
References
- 1. echemi.com [echemi.com]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. calpaclab.com [calpaclab.com]
- 6. pppmag.com [pppmag.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. biosynce.com [biosynce.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. rawsource.com [rawsource.com]
- 11. How to Safely Store Chemicals [airscience.com]
- 12. Safe handling and storage of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 13. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 14. safety.fsu.edu [safety.fsu.edu]
- 15. en.hesperian.org [en.hesperian.org]
- 16. trdsf.com [trdsf.com]
- 17. enhs.uark.edu [enhs.uark.edu]
- 18. jk-sci.com [jk-sci.com]
- 19. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 20. qmul.ac.uk [qmul.ac.uk]
- 21. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 22. collectandrecycle.com [collectandrecycle.com]
- 23. nj.gov [nj.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
